JNJ-3534
描述
属性
IUPAC 名称 |
Unknown |
|---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JNJ-3534; JNJ 3534; JNJ3534; |
产品来源 |
United States |
Foundational & Exploratory
Part 1: JNJ-61803534 (RORγt Inverse Agonist)
An In-depth Technical Guide to the Mechanism of Action of Novel Th17-Targeting Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action for two distinct investigational compounds that modulate the function of T helper 17 (Th17) cells, a key driver of various autoimmune and inflammatory diseases. The compounds discussed are JNJ-61803534, a RORγt inverse agonist, and JNJ-77242113, an oral peptide antagonist of the IL-23 receptor. This document is structured to provide in-depth information on their core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
JNJ-61803534 is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is the master transcription factor that governs the differentiation of naive CD4+ T cells into the Th17 lineage and is essential for the production of their signature pro-inflammatory cytokines.[1] By binding to RORγt, JNJ-61803534 inhibits its transcriptional activity, thereby blocking Th17 cell differentiation and effector functions.
Core Mechanism of Action
JNJ-61803534 functions as an inverse agonist, meaning it reduces the constitutive activity of the RORγt nuclear receptor. This inhibition prevents the recruitment of co-activators necessary for the transcription of RORγt target genes. The primary consequence of this action is the suppression of the Th17 inflammatory axis, including a marked reduction in the production of key cytokines such as Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22).[2] The compound demonstrates high selectivity for RORγt over other related nuclear receptors like RORα and RORβ.[1]
Signaling Pathway Diagram
Caption: Mechanism of JNJ-61803534 as a RORγt inverse agonist.
Quantitative Data
The inhibitory activity of JNJ-61803534 has been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of JNJ-61803534
| Assay Type | Target/Cell Type | Parameter | Value | Reference |
| Reporter Assay | HEK-293T cells with RORγt | IC₅₀ | 9.6 nM | [2][3] |
| Reporter Assay | HEK-293T cells with RORα | IC₅₀ | > 2 µM | [2] |
| Reporter Assay | HEK-293T cells with RORβ | IC₅₀ | > 2 µM | [2] |
| Cytokine Production | Human CD4+ T cells (Th17 differentiated) | IL-17A IC₅₀ | 19 nM (14–26 nM) | [2] |
| Cytokine Production | Human CD4+ T cells (Th17 differentiated) | IL-17F IC₅₀ | 22 nM (8–62 nM) | [2] |
| Cytokine Production | Human CD4+ T cells (Th17 differentiated) | IL-22 IC₅₀ | 27 nM (13–55 nM) | [2] |
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.
-
Cell Line: HEK-293T cells.
-
Protocol:
-
HEK-293T cells are transiently co-transfected with two plasmids: one expressing a fusion protein of the RORγt ligand-binding domain and the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Following transfection, cells are plated in 96-well plates.
-
A dilution series of JNJ-61803534 is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for 16-24 hours to allow for compound activity and reporter gene expression.
-
A luciferase substrate is added, and the resulting luminescence, which is proportional to RORγt transcriptional activity, is measured using a luminometer.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
This protocol is designed to assess the impact of JNJ-61803534 on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.
-
Protocol:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Naive CD4+ T cells are then purified from the PBMCs using negative selection magnetic beads.
-
Cell Culture and Differentiation:
-
Culture plates are pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).
-
Naive CD4+ T cells are seeded at a density of 1 x 10⁶ cells/mL.
-
A Th17-polarizing cytokine cocktail is added to the culture medium (e.g., anti-CD28 antibody (1-2 µg/mL), IL-1β (10-20 ng/mL), IL-6 (10-30 ng/mL), IL-23 (10-30 ng/mL), TGF-β (1-5 ng/mL), and neutralizing antibodies for IL-4 and IFN-γ).
-
JNJ-61803534 is added at various concentrations.
-
-
Incubation: Cells are cultured for 3-5 days at 37°C and 5% CO₂.
-
Cytokine Measurement:
-
On the final day, cell culture supernatants are collected.
-
The concentrations of IL-17A, IL-17F, and IL-22 in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
IC₅₀ values are determined from the dose-response inhibition of cytokine production.
-
-
Caption: Workflow for assessing JNJ-61803534 on Th17 differentiation.
Part 2: JNJ-77242113 (Oral IL-23 Receptor Antagonist)
JNJ-77242113 is a first-in-class investigational oral peptide designed to selectively block the IL-23 receptor.[4][5] The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several inflammatory diseases. IL-23 is essential for the survival, expansion, and pro-inflammatory function of Th17 cells.
Core Mechanism of Action
JNJ-77242113 binds with high affinity to the IL-23 receptor (IL-23R) on the surface of Th17 cells and other immune cells.[6] This binding competitively antagonizes the interaction between IL-23 and its receptor, thereby inhibiting downstream signaling. The key signaling event blocked is the phosphorylation and activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[7] Activated STAT3 is crucial for the expression of genes that promote the Th17 phenotype, including RORγt and the genes for IL-17 cytokines. By inhibiting this upstream signaling event, JNJ-77242113 effectively suppresses the entire Th17-mediated inflammatory cascade.[5]
Signaling Pathway Diagram
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 5. livderm.org [livderm.org]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of JNJ-61803534: A Technical Overview of a Potent RORγt Inverse Agonist
DISCLAIMER: The development of JNJ-61803534 was terminated due to findings in a rabbit embryo-fetal study where fetal development was impacted by the treatment[1][2]. This document is intended for scientific and research professionals for informational purposes only.
Introduction
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a nuclear transcription factor that serves as a master regulator for the differentiation of T helper 17 (Th17) cells[2][3][4][5]. These cells are a critical source of pro-inflammatory cytokines, including Interleukin-17 (IL-17A, IL-17F) and IL-22[4][6]. The IL-23/IL-17 signaling axis, driven by RORγt, is deeply implicated in the pathophysiology of numerous autoimmune and inflammatory diseases[3][5][7]. Consequently, inhibiting RORγt with small molecules presents a compelling therapeutic strategy for an oral treatment for conditions such as psoriasis and psoriatic arthritis[3][4].
JNJ-61803534 (also referred to as JNJ-3534) emerged from a dedicated discovery program as a potent, selective, and orally bioavailable RORγt inverse agonist[3][8]. This technical guide details the discovery, mechanism of action, and the preclinical and clinical development of JNJ-61803534.
Discovery and Optimization
The discovery of JNJ-61803534 was the culmination of efforts to identify potent RORγt inverse agonists with favorable drug-like properties[4]. Early research into thiazole amide-based inhibitors revealed promising potency; however, these compounds were often hampered by CYP450 autoinduction in preclinical rat models, a significant hurdle for further development[3][4]. The research strategy pivoted to developing selective thiazole bisamide structures to mitigate this autoinduction effect[3][4]. This optimization effort successfully balanced high potency and nuclear receptor selectivity with improved physicochemical properties, leading to the identification of JNJ-61803534 as a clinical candidate for psoriasis[3][4].
References
- 1. drughunter.com [drughunter.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
JNJ-3534 (JNJ-61803534): A Technical Overview of its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-3534, also known as JNJ-61803534, is a potent and orally bioavailable small molecule that functions as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][4] The IL-23/IL-17 axis is a well-established driver of several autoimmune and inflammatory diseases. Consequently, RORγt has emerged as a promising therapeutic target for the development of novel oral therapies for these conditions. This technical guide provides an in-depth overview of the target selectivity profile of this compound, including its quantitative inhibitory activity, the experimental methodologies used for its characterization, and its effects on the RORγt signaling pathway.
Target Selectivity and Potency
This compound demonstrates high potency as an inverse agonist of RORγt. A key aspect of its development is its selectivity for RORγt over other closely related members of the ROR family, namely RORα and RORβ, which minimizes the potential for off-target effects.
| Target | Assay Type | IC50 (nM) | Reference |
| RORγt | GAL4 Reporter Assay (HEK-293T cells) | 9.6 | [2] |
| RORα | GAL4 Reporter Assay (HEK-293T cells) | Not Reported (Selective) | [1] |
| RORβ | GAL4 Reporter Assay (HEK-293T cells) | Not Reported (Selective) | [1] |
RORγt Signaling Pathway and Mechanism of Action of this compound
RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. As an inverse agonist, this compound binds to RORγt and promotes a conformational change that leads to the recruitment of co-repressors instead of co-activators, thereby suppressing the transcriptional activity of RORγt.
Experimental Protocols
The following sections describe the likely methodologies employed to characterize the selectivity and functional activity of this compound, based on published literature and standard practices in the field.
RORγt GAL4 Reporter Gene Assay
This assay is a common method to assess the potency and selectivity of nuclear receptor modulators.
-
Cell Culture and Transfection: HEK-293T cells are cultured in a suitable medium. The cells are then co-transfected with two plasmids:
-
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain of RORγt, RORα, or RORβ.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound.
-
Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The inverse agonist activity of this compound results in a dose-dependent decrease in luciferase expression.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Human Th17 Differentiation and Cytokine Production Assay
This cellular assay evaluates the functional impact of this compound on primary human immune cells.
-
Isolation of CD4+ T cells: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Th17 Differentiation: The isolated CD4+ T cells are cultured under Th17-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines such as IL-1β, IL-6, and IL-23.
-
Compound Treatment: this compound is added to the cell cultures at various concentrations.
-
Cytokine Measurement: After a period of incubation (typically several days), the cell culture supernatants are collected, and the concentration of IL-17A is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Selectivity Assessment: To assess selectivity, similar experiments are conducted under Th1-polarizing conditions, and the production of IFN-γ is measured. This compound is expected to inhibit IL-17A production without significantly affecting IFN-γ production.[1]
In Vivo Efficacy Models
The anti-inflammatory effects of this compound have been evaluated in preclinical animal models of autoimmune diseases.
-
Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis. This compound has been shown to dose-dependently reduce the clinical signs of arthritis in this model.[1]
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice: This model mimics key features of human psoriasis. This compound has demonstrated significant inhibition of skin inflammation and the expression of RORγt-regulated genes in this model.[1]
Conclusion
This compound (JNJ-61803534) is a potent and selective inverse agonist of RORγt. Its high affinity for the target and its ability to specifically inhibit the Th17-mediated inflammatory pathway have been demonstrated in a range of in vitro and in vivo studies. The data from these studies support its development as a potential oral therapeutic for the treatment of autoimmune and inflammatory diseases such as psoriasis. While clinical development was halted due to findings in a preclinical toxicology study, the selectivity profile of this compound serves as a valuable case study for the development of future RORγt inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-3534 role in IL-17 pathway inhibition
An In-Depth Technical Guide on the Role of JNJ-77242113 (Icotrokinra) in IL-23/IL-17 Pathway Inhibition
Introduction
JNJ-77242113, also known as JNJ-2113 and icotrokinra, is a first-in-class, investigational, targeted oral peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2][3][4][5][6] Developed through a collaboration between Protagonist Therapeutics and Johnson & Johnson, this molecule represents a significant potential advancement in the treatment of immune-mediated inflammatory diseases by providing an oral alternative to injectable biologics that target the same pathway.[1][2][7][8] The IL-23/IL-17 axis is a critical driver in the pathogenesis of several chronic inflammatory conditions, most notably psoriasis.[9][10][11][12] By binding with high affinity to the IL-23 receptor, JNJ-77242113 potently and selectively inhibits its signaling, thereby preventing the downstream production of pro-inflammatory cytokines such as IL-17.[2][7][13][14] This guide provides a detailed overview of the IL-23/IL-17 pathway, the specific mechanism of action of JNJ-77242113, and a summary of the preclinical and clinical data supporting its development.
The IL-23/IL-17 Signaling Pathway in Psoriasis
The IL-23/IL-17 signaling pathway is central to the immunopathology of psoriasis.[11] The process is initiated when activated dendritic cells in the skin produce IL-23.[9][10] This cytokine then binds to the IL-23 receptor, a heterodimer composed of the IL-23R and IL-12Rβ1 subunits, which is expressed on the surface of various immune cells, including T helper 17 (Th17) cells, innate lymphoid cells (ILCs), and others.[12]
This binding event triggers an intracellular signaling cascade involving Janus kinases (JAK), specifically JAK2 and TYK2, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3) proteins.[12] Activated STAT3 translocates to the nucleus and promotes the expression of the master transcription factor RORγt.[9][12] RORγt drives the differentiation and maintenance of Th17 cells and stimulates the production and secretion of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[9][12] These cytokines act on keratinocytes in the epidermis, inducing their hyperproliferation and the production of chemokines and antimicrobial peptides, which recruit other inflammatory cells like neutrophils.[9][10] This creates a self-amplifying inflammatory loop that results in the characteristic erythematous, scaly plaques of psoriasis.[10][15]
Mechanism of Action of JNJ-77242113
JNJ-77242113 is a macrocyclic peptide that functions as a direct antagonist of the IL-23 receptor.[16] It is designed to be orally administered and systemically absorbed.[17][18] The core mechanism involves high-affinity binding to the IL-23 receptor on immune cells.[2][7][19] This binding physically obstructs the interaction between the IL-23 cytokine and its receptor, effectively inhibiting the initiation of the downstream signaling cascade.
By blocking the receptor, JNJ-77242113 prevents IL-23-induced phosphorylation of STAT3 and subsequent expression of RORγt.[19] A key feature of JNJ-77242113 is its selectivity; it potently inhibits the IL-23 pathway without affecting the related IL-12 signaling pathway, which utilizes the same IL-12Rβ1 subunit but a different alpha subunit (p35) and signals through STAT4.[13][16][19] This targeted inhibition leads to a significant reduction in the production of pathogenic cytokines IL-17A, IL-17F, and IL-22, thereby disrupting the inflammatory feedback loop that drives psoriasis.
Preclinical and Phase 1 Data
Preclinical studies demonstrated the high potency and selectivity of JNJ-77242113. In vitro and in vivo animal models confirmed its ability to effectively inhibit the IL-23 pathway.
Table 1: Preclinical and In Vitro Pharmacodynamic Profile of JNJ-77242113
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (KD) | 7.1 pM | Human IL-23 Receptor | [13][19] |
| IC50 (IL-23 Signaling) | 5.6 pM | Human PBMCs (pSTAT3) | [13][19] |
| IC50 (IFNγ Production) | 18.4 pM | Human NK Cells | [13][19] |
| IC50 (IFNγ Production) | 11 pM | Whole Blood (Healthy Donors) | [13][19] |
| IC50 (IFNγ Production) | 9 pM | Whole Blood (Psoriasis Patients) | [13][19] |
IC50: Half maximal inhibitory concentration; KD: Dissociation constant; NK: Natural Killer; PBMCs: Peripheral Blood Mononuclear Cells.
In rat models of colitis and IL-23-induced skin inflammation, oral administration of JNJ-77242113 attenuated disease parameters, reducing colon and skin tissue inflammation and inhibiting the expression of IL-17A, IL-17F, and IL-22, with efficacy comparable to parenteral anti-IL-23 antibodies.[13][18][19][20]
First-in-human studies showed that JNJ-77242113 has dose-proportional pharmacokinetics and robustly inhibited ex vivo IL-23-stimulated IFNγ production in whole blood from healthy volunteers.[13][19][21]
Clinical Development and Efficacy
The clinical development program for JNJ-77242113 includes the Phase 2b FRONTIER 1 trial, its long-term extension FRONTIER 2, and the ongoing Phase 3 ICONIC program.[1][8][22][23]
FRONTIER 1 & 2 Efficacy Results
The FRONTIER 1 trial was a 16-week, randomized, placebo-controlled, dose-finding study in 255 adults with moderate-to-severe plaque psoriasis.[17][22] FRONTIER 2 is the long-term extension study evaluating efficacy and safety through 52 weeks.[1][24] The results demonstrated a clear dose-dependent clinical response, with efficacy maintained or improved through one year.[1][24]
Table 2: Key Efficacy Outcomes from FRONTIER 1 & 2 Clinical Trials
| Treatment Group | PASI 75 | PASI 90 | PASI 100 | IGA 0/1 (Cleared/Minimal) |
| Wk 16 | Wk 52 | Wk 16 | Wk 52 | |
| Placebo | 9% | N/A | 2.3% | N/A |
| 25 mg QD | 37% | - | 25.6% | - |
| 25 mg BID | 51% | - | 26.8% | - |
| 50 mg QD | 58% | - | 51.2% | - |
| 100 mg QD | 65% | - | 46.5% | - |
| 100 mg BID | 79% | 76.2% | 59.5% | 64.3% |
Data compiled from multiple sources.[1][17][24][25][26] QD: once daily; BID: twice daily; PASI: Psoriasis Area and Severity Index; IGA: Investigator's Global Assessment; Wk: Week. Dashes indicate data not reported in the provided sources for that specific timepoint/dose.
Safety and Tolerability
Across the FRONTIER 1 and 2 trials, JNJ-77242113 was well-tolerated. The incidence of adverse events (AEs) was similar between the combined JNJ-77242113 groups and the placebo group at 16 weeks.[17][25] Through 52 weeks, there was no evidence of a dose-dependent increase in AEs, and the safety profile remained consistent.[1][3]
Table 3: Safety Summary from FRONTIER 1 & 2
| Adverse Event Category | JNJ-77242113 (Wk 16) | Placebo (Wk 16) | JNJ-77242113 (through Wk 52) |
| Any Adverse Event | 52% | 51% | 58.6% |
| Serious AEs | N/A | N/A | 4% (all unrelated to treatment) |
| Most Common AEs (>5%) | |||
| Nasopharyngitis | 7.1% | 4.7% | 18.1% |
| COVID-19 | 10.8% | 11.6% | 5.3% |
| Upper Respiratory Tract Infection | 2.4% | 2.3% | 9.7% |
Data compiled from multiple sources.[1][3][17][26][27] Note: Percentages for specific AEs at Week 16 are from the FRONTIER 1 topline results, while Week 52 data are from the FRONTIER 2 extension.
Experimental Protocols
IL-23-induced STAT3 Phosphorylation (pSTAT3) Assay
-
Objective: To measure the direct inhibitory effect of JNJ-77242113 on IL-23 receptor signaling.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy human donors or psoriasis patients.
-
Treatment: Cells are pre-incubated with varying concentrations of JNJ-77242113.
-
Stimulation: Recombinant human IL-23 is added to the cells to stimulate the IL-23 receptor. An IL-12 stimulation condition is run in parallel to assess selectivity.
-
Staining and Analysis: Following stimulation, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT3 (pSTAT3). The level of pSTAT3 in specific cell populations (e.g., T cells) is quantified using flow cytometry.
-
Endpoint: The concentration-dependent inhibition of IL-23-induced pSTAT3 is measured to calculate an IC50 value.[19]
-
Whole Blood Cytokine Inhibition Assay
-
Objective: To assess the functional consequence of IL-23R blockade by measuring the inhibition of downstream cytokine production.
-
Methodology:
-
Sample Collection: Whole blood is collected from healthy volunteers or clinical trial participants.
-
Treatment: Aliquots of whole blood are treated with a range of JNJ-77242113 concentrations.
-
Stimulation: The blood is stimulated with IL-23 to induce cytokine production from resident immune cells.
-
Incubation: Samples are incubated to allow for cytokine synthesis and secretion.
-
Quantification: Plasma is separated, and the concentrations of downstream cytokines, such as Interferon-gamma (IFNγ) or IL-17A, are measured using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).[13][19]
-
Endpoint: The dose-dependent inhibition of cytokine production is determined to assess the pharmacodynamic activity of the compound.
-
FRONTIER 1 Clinical Trial Design
-
Objective: To evaluate the efficacy, safety, and dose-response of oral JNJ-77242113 in patients with moderate-to-severe plaque psoriasis.
-
Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial.[17][22]
-
Participants: 255 adult patients with moderate-to-severe plaque psoriasis.[17][22]
-
Treatment Arms: Participants were randomized to one of six groups for 16 weeks:
-
JNJ-77242113 25 mg once daily
-
JNJ-77242113 25 mg twice daily
-
JNJ-77242113 50 mg once daily
-
JNJ-77242113 100 mg once daily
-
JNJ-77242113 100 mg twice daily
-
Placebo[17]
-
-
Primary Endpoint: The percentage of patients achieving at least a 75% reduction from baseline in the Psoriasis Area and Severity Index (PASI) score (a PASI 75 response) at Week 16.[17][22]
-
Secondary Endpoints: Included the percentage of patients achieving PASI 90 and PASI 100 responses, and the percentage of patients achieving an Investigator's Global Assessment (IGA) score of 0 (cleared) or 1 (minimal).[22]
Conclusion
JNJ-77242113 is a highly potent and selective oral peptide inhibitor of the IL-23 receptor. By directly blocking the initial step in the IL-23/IL-17 signaling axis, it effectively suppresses the downstream inflammatory cascade that drives psoriatic disease. Preclinical data established its picomolar affinity and potent functional inhibition. Phase 2b clinical trial results have demonstrated a strong, dose-dependent efficacy in clearing skin lesions in patients with moderate-to-severe psoriasis, with these high rates of clearance maintained through one year of treatment. The safety profile appears favorable and consistent with other targeted therapies in this class. As the first oral peptide designed to target this pathway, JNJ-77242113 holds the potential to become a transformative and convenient therapeutic option for patients with psoriasis and other IL-23-mediated diseases.
References
- 1. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [prnewswire.com]
- 2. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 5. Johnson & Johnson seeks first icotrokinra U.S. FDA approval aiming to revolutionize treatment paradigm for adults and adolescents with plaque psoriasis [jnj.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. Janssen Announces Positive Topline Results for JNJ-2113 - a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [jnj.com]
- 8. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [prnewswire.com]
- 9. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 10. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARTICLE: IL-23 Versus IL-17 in the Pathogenesis of Psoriasis: There Is More to the Story Than IL-17A - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. Frontiers | Major Role of the IL17/23 Axis in Psoriasis Supports the Development of New Targeted Therapies [frontiersin.org]
- 13. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Janssen Announces Positive Topline Results for JNJ-2113--a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [prnewswire.com]
- 15. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psoriasiscouncil.org [psoriasiscouncil.org]
- 19. researchgate.net [researchgate.net]
- 20. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. dermatologytimes.com [dermatologytimes.com]
- 23. J&J Seeks FDA Approval for First-in-Class Oral Psoriasis Treatment | JNJ Stock News [stocktitan.net]
- 24. FRONTIER-2: A phase 2b, long-term extension, dose-ranging study of oral JNJ-77242113 for the treatment of moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. firstwordpharma.com [firstwordpharma.com]
- 27. J&J’s JNJ-2113 offers high skin clearance rates in psoriasis trial [clinicaltrialsarena.com]
The Structure-Activity Relationship of JNJ-7706621: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of a Potent Dual Inhibitor of Cyclin-Dependent and Aurora Kinases
JNJ-7706621 has emerged as a significant subject of investigation in the field of oncology due to its potent dual inhibitory activity against both cyclin-dependent kinases (CDKs) and Aurora kinases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of JNJ-7706621, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction to JNJ-7706621
JNJ-7706621 is a small molecule inhibitor that has demonstrated potent, ATP-competitive inhibition of a range of CDKs and Aurora kinases, key regulators of the cell cycle.[1][2] Its ability to target both of these kinase families results in a multi-faceted impact on cancer cell proliferation, leading to cell cycle arrest, apoptosis, and the inhibition of colony formation.[3] The compound has shown efficacy across a variety of human cancer cell lines, irrespective of their p53 or retinoblastoma status, and has demonstrated anti-tumor activity in preclinical xenograft models.[3]
Core Structure and Mechanism of Action
The chemical scaffold of JNJ-7706621 is characterized by a central aminotriazole ring linked to a substituted pyrazole and a difluorophenyl group via an amide bond. This core structure is crucial for its interaction with the ATP-binding pockets of its target kinases.
Dual Kinase Inhibition: A Synergistic Approach
The dual inhibition of both CDKs and Aurora kinases by JNJ-7706621 represents a strategic approach to cancer therapy. CDKs are fundamental drivers of cell cycle progression, while Aurora kinases are essential for proper mitotic spindle formation and chromosome segregation. By targeting both, JNJ-7706621 can induce cell cycle arrest at multiple phases and disrupt the mitotic process, leading to a more profound anti-proliferative effect.
dot
Caption: Dual inhibitory mechanism of JNJ-7706621 on cell cycle progression.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against a panel of kinases and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 9 |
| CDK2/cyclin A | 3 |
| Aurora-A | 11 |
| Aurora-B | 15 |
| CDK3 | 58 |
| CDK4 | 253 |
| CDK6 | 175 |
| VEGFR2 | 154-254 |
| FGFR2 | 154-254 |
| GSK3β | 154-254 |
Data compiled from multiple sources.[2][4][5]
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT-116 | Colon Cancer | 254 |
| A375 | Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | 112-514 |
| MDA-MB-231 | Breast Cancer | 112-514 |
| PC-3 | Prostate Cancer | 112-514 |
| DU145 | Prostate Cancer | 112-514 |
Data compiled from multiple sources.[2][4]
Structure-Activity Relationship (SAR) Analysis
The SAR of JNJ-7706621 is a critical aspect of its development, guiding the optimization of its potency, selectivity, and pharmacokinetic properties. The following sections detail the known SAR based on available literature.
The Aminotriazole Core
The aminotriazole scaffold serves as a key hydrogen bonding motif, interacting with the hinge region of the kinase ATP-binding pocket. Modifications to this core are generally detrimental to activity.
The Substituted Pyrazole Ring
The substituted pyrazole ring occupies a hydrophobic pocket within the kinase active site. The nature and position of substituents on this ring can significantly influence potency and selectivity. While extensive public data on the SAR of this specific region of JNJ-7706621 is limited, related research on pyrazolo[3,4-d]pyrimidines as dual Aurora/CDK1 inhibitors has shown that substitution at the N1 position of the pyrazole can modulate activity and pharmacokinetic properties.[1] For instance, the introduction of small alkyl groups can be well-tolerated, while bulkier substituents may lead to a loss of potency.[1]
The Amide Linker and its Bioisosteric Replacement
The amide linker plays a crucial role in orienting the phenyl and pyrazole moieties within the active site. A key study explored the bioisosteric replacement of this amide with a sulfonamide.[6]
Table 3: SAR of Amide vs. Sulfonamide Linker in JNJ-7706621 Analogs against Aurora-A Kinase
| Compound | Linker | R Group on Phenyl | Aurora-A IC50 (µM) |
| JNJ-7706621 | Amide | H | 0.011 |
| Analog 1a | Sulfonamide | 4-OCH3 | 0.35 |
| Analog 1b | Sulfonamide | 4-CH3 | 0.42 |
| Analog 1c | Sulfonamide | 4-F | 0.58 |
| Analog 1d | Sulfonamide | 4-CF3 | >10 |
Data from Khouaja et al., 2018.[6]
The data clearly indicates that replacing the amide with a sulfonamide linker leads to a significant decrease in potency against Aurora-A kinase.[6] Molecular modeling suggests that while the sulfonamide analogs can still form key interactions within the active site, the altered geometry and electronic properties of the sulfonamide bond likely result in a less optimal binding orientation compared to the parent amide.[6]
dot
Caption: Bioisosteric replacement of the amide linker in JNJ-7706621.
The Difluorophenyl Group
The difluorophenyl moiety is positioned in a region of the ATP-binding site that can tolerate some modifications. The fluorine atoms are thought to enhance binding affinity through favorable interactions with the protein.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of SAR studies. The following sections outline the key experimental protocols used in the characterization of JNJ-7706621 and its analogs.
Synthesis of Sulfonamide Analogs
The synthesis of the sulfonamide analogs of JNJ-7706621 involves a multi-step process, as described by Khouaja et al. (2018).[6]
dot
Caption: Synthetic workflow for sulfonamide analogs of JNJ-7706621.
In Vitro Kinase Assays
The inhibitory activity of JNJ-7706621 and its analogs against target kinases is typically determined using in vitro kinase assays. A common method involves measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.
General Protocol:
-
Kinase, substrate, and inhibitor are incubated in a buffer containing [γ-³²P]ATP and MgCl₂.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assays
The anti-proliferative effects of the compounds are assessed using various cell-based assays, such as the MTT or SRB assay.
General MTT Assay Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are determined from the dose-response curves.
Conclusion and Future Directions
JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases with significant anti-cancer potential. The available SAR data, though limited, highlights the critical role of the amide linker for potent Aurora-A kinase inhibition. The replacement of the amide with a sulfonamide leads to a substantial loss of activity, suggesting that this part of the molecule is highly sensitive to structural changes.
Future research in this area should focus on:
-
Systematic SAR studies around the pyrazole and phenyl rings to optimize potency and selectivity.
-
Exploration of other bioisosteric replacements for the amide linker that may retain or improve activity while enhancing pharmacokinetic properties.
-
Detailed structural biology studies to elucidate the binding modes of JNJ-7706621 and its analogs with both CDK and Aurora kinases, which will guide the rational design of next-generation inhibitors.
This technical guide provides a foundational understanding of the SAR of JNJ-7706621. As more data becomes publicly available, a more complete picture of the SAR landscape will emerge, paving the way for the development of novel and more effective cancer therapeutics based on this promising scaffold.
References
- 1. Synthesis, SAR and biological evaluation of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines as dual inhibitors of Aurora kinases and CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-3534: A Comprehensive Technical Guide on its Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of JNJ-3534 (also known as JNJ-61803534) on cytokine production. This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. This document summarizes the quantitative effects of this compound, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: RORγt Inhibition
This compound functions as an inverse agonist of RORγt, a nuclear receptor essential for the transcriptional activation of genes encoding key pro-inflammatory cytokines. By binding to RORγt, this compound inhibits its transcriptional activity, leading to a significant reduction in the production of Th17-associated cytokines. This targeted approach allows for the specific modulation of the IL-23/IL-17 inflammatory axis.
The Advent of Oral Peptide Therapy for Autoimmune Diseases: A Technical Overview of JNJ-77242113
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of autoimmune disease treatment has been significantly shaped by the advent of biologic therapies targeting key inflammatory pathways. Among these, the interleukin-23 (IL-23)/Th17 axis has been identified as a critical driver in the pathophysiology of numerous autoimmune conditions, including psoriasis. While injectable monoclonal antibodies targeting this pathway have demonstrated remarkable efficacy, the demand for orally available, targeted therapies remains a significant unmet need. This technical guide provides an in-depth overview of JNJ-77242113 (also known as icotrokinra or JNJ-2113), a first-in-class oral peptide antagonist of the IL-23 receptor, for autoimmune disease research and development. Additionally, this report will briefly touch upon JNJ-61803534, a RORγt inverse agonist, to provide a broader context of small molecule development for autoimmune diseases.
JNJ-77242113: An Oral IL-23 Receptor Antagonist
JNJ-77242113 is an investigational oral peptide designed to selectively block the IL-23 receptor, thereby inhibiting the downstream signaling cascade that promotes the differentiation, survival, and activation of pathogenic Th17 cells.[1] This targeted approach aims to reduce the production of pro-inflammatory cytokines, such as IL-17, which are central to the inflammatory processes in diseases like psoriasis.[1]
Mechanism of Action: The IL-23 Signaling Pathway
The binding of IL-23 to its receptor on the surface of T-cells and innate lymphoid cells triggers a signaling cascade that is crucial for the expansion and function of Th17 cells. JNJ-77242113 acts as a competitive antagonist, binding to the IL-23 receptor to prevent the downstream signaling events.
Clinical Development: The FRONTIER Program
The efficacy and safety of JNJ-77242113 have been evaluated in a series of clinical trials known as the FRONTIER program.
The FRONTIER 1 study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study in adult patients with moderate-to-severe plaque psoriasis.[2][3] Participants were randomized to receive one of five different oral doses of JNJ-77242113 or placebo for 16 weeks.[2][3] The subsequent FRONTIER 2 study was a long-term extension to evaluate the continued efficacy and safety of JNJ-77242113.[4][5]
Quantitative Data from Clinical Trials
The FRONTIER 1 and 2 trials have yielded significant quantitative data on the efficacy of JNJ-77242113 in treating moderate-to-severe plaque psoriasis.
| Treatment Group | PASI 75 Response Rate (%) | PASI 90 Response Rate (%) | PASI 100 Response Rate (%) | IGA 0/1 Response Rate (%) |
| Placebo | 9.3 | 2.3 | 0 | 7.0 |
| 25 mg QD | 37.2 | 25.6 | 11.6 | 32.6 |
| 25 mg BID | 51.2 | 36.6 | 17.1 | 43.9 |
| 50 mg QD | 58.1 | 44.2 | 25.6 | 53.5 |
| 100 mg QD | 65.1 | 51.2 | 25.6 | 60.5 |
| 100 mg BID | 78.6 | 59.5 | 40.5 | 61.9 |
| Data sourced from the FRONTIER 1 Phase 2b clinical trial.[2][6][7] |
| Treatment Group (at Week 16) | PASI 75 Response Rate at Week 52 (%) |
| 100 mg BID | 76.2 |
| Data from the highest dose group presented for brevity. Sourced from the FRONTIER 2 long-term extension study.[5][8][9] |
Experimental Protocols
-
Objective: To evaluate the dose-response, efficacy, and safety of JNJ-77242113 in participants with moderate-to-severe plaque psoriasis.[3][6]
-
Design: A Phase 2b, multicenter, randomized, placebo-controlled, double-blind, dose-ranging study.[2][3]
-
Participants: 255 adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, a Psoriasis Area and Severity Index (PASI) score of ≥12, an Investigator's Global Assessment (IGA) score of ≥3, and body surface area (BSA) involvement of ≥10% at screening and baseline.[10]
-
Intervention: Participants were randomized (1:1:1:1:1:1) to receive one of five oral doses of JNJ-77242113 (25 mg once daily, 25 mg twice daily, 50 mg once daily, 100 mg once daily, or 100 mg twice daily) or placebo for 16 weeks.[10]
-
Primary Endpoint: The proportion of participants achieving at least a 75% improvement in their PASI score (PASI 75) from baseline at Week 16.[10]
-
Secondary Endpoints: Included the proportion of participants achieving PASI 90, PASI 100, and an IGA score of 0 (clear) or 1 (almost clear).[2]
JNJ-61803534: A RORγt Inverse Agonist
JNJ-61803534 is a potent and selective oral inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[11] RORγt is a nuclear transcription factor that plays a pivotal role in the differentiation of Th17 cells and the production of IL-17.[11][12] While the development of JNJ-61803534 was discontinued due to preclinical safety findings, the research provides valuable insights into targeting this pathway.
Mechanism of Action: RORγt Signaling
RORγt acts as a master regulator of Th17 cell differentiation. By acting as an inverse agonist, JNJ-61803534 was designed to inhibit the transcriptional activity of RORγt, thereby reducing Th17 cell numbers and their production of pro-inflammatory cytokines.
Preclinical Data
JNJ-61803534 demonstrated efficacy in preclinical models of autoimmune diseases.
| Preclinical Model | Key Findings |
| Imiquimod-induced skin inflammation (mouse) | Dose-dependent reduction in skin inflammation scores and inhibition of IL-17A, IL-17F, and IL-22 gene expression.[12][13] |
| Collagen-induced arthritis (mouse) | Dose-dependent attenuation of inflammation and ~90% maximum inhibition of clinical score.[12] |
| Data sourced from preclinical studies of JNJ-61803534.[12][13] |
Experimental Protocols
-
Objective: To evaluate the in vivo efficacy of RORγt inhibition on psoriatic-like skin inflammation.
-
Model: Daily topical application of imiquimod cream (a TLR7/8 agonist) to the shaved back and/or ear of mice to induce an inflammatory response that mimics human psoriasis, characterized by erythema, scaling, and skin thickening.[11][14]
-
Intervention: Oral administration of JNJ-61803534 at various doses prior to and during imiquimod application.[12]
-
Endpoints: Assessment of skin disease scores (thickness, redness, scaling) and analysis of gene expression of inflammatory cytokines in the skin tissue.[12]
-
Objective: To assess the therapeutic potential of RORγt inhibition in a model of rheumatoid arthritis.
-
Model: Immunization of susceptible mouse strains with type II collagen emulsified in Complete Freund's Adjuvant to induce an autoimmune arthritis that shares pathological features with human rheumatoid arthritis.[15][16]
-
Intervention: Oral administration of JNJ-61803534 at various doses after the onset of arthritis.[12]
-
Endpoints: Evaluation of clinical arthritis scores (paw swelling) and histopathological analysis of joint inflammation, cartilage damage, and bone erosion.[12]
Conclusion
JNJ-77242113 represents a significant advancement in the development of oral therapies for autoimmune diseases. The robust efficacy and favorable safety profile demonstrated in the FRONTIER clinical trial program highlight the potential of this oral IL-23 receptor antagonist peptide to address the unmet needs of patients with moderate-to-severe psoriasis. The data suggests a promising future for targeted oral peptide therapies in the management of immune-mediated inflammatory diseases. While the development of the RORγt inverse agonist JNJ-61803534 was halted, the preclinical and early clinical data generated from this program have provided valuable insights into the therapeutic potential and challenges of targeting this key transcription factor. Continued research and development in the field of oral, targeted therapies for autoimmune diseases hold the promise of transforming patient care.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jnj.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [prnewswire.com]
- 5. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 6. Protagonist Therapeutics Announces Positive Topline Results for Phase 2b FRONTIER 1 Clinical Trial of Oral IL-23 Receptor Antagonist JNJ-2113 (PN-235) in Psoriasis [prnewswire.com]
- 7. psoriasiscouncil.org [psoriasiscouncil.org]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ovid.com [ovid.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 15. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wiki.epfl.ch [wiki.epfl.ch]
Methodological & Application
Application Notes and Protocols for JNJ-61803534, a RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2][3] The IL-23/IL-17 axis, orchestrated by RORγt, is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1][4] JNJ-61803534 is a potent and selective small molecule inverse agonist of RORγt, designed to inhibit its transcriptional activity and consequently suppress the Th17-mediated inflammatory response.[1][5] These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of JNJ-61803534 on RORγt.
Data Presentation
The inhibitory activity of JNJ-61803534 on RORγt has been quantified in various cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of JNJ-61803534 in a RORγt Reporter Assay [6]
| Assay Type | Cell Line | Target | IC50 (nM) |
| 1-Hybrid Reporter Assay | HEK-293T | RORγt | 9.6 ± 6 |
| 1-Hybrid Reporter Assay | HEK-293T | RORα | > 2000 |
| 1-Hybrid Reporter Assay | HEK-293T | RORβ | > 2000 |
Table 2: Inhibition of Cytokine Production by JNJ-61803534 in Human CD4+ T Cells under Th17 Polarization [5]
| Cytokine | Inhibition |
| IL-17A | Dose-dependent inhibition observed |
| IL-17F | Dose-dependent inhibition observed |
| IL-22 | Dose-dependent inhibition observed |
| IFNγ (under Th1 conditions) | No significant inhibition |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of JNJ-61803534 and the experimental approach to its characterization, the following diagrams illustrate the RORγt signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Caption: Experimental Workflow for RORγt Inhibitor Characterization.
Experimental Protocols
RORγt Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit RORγt-mediated transcription in a cellular context.[5][7]
Materials:
-
HEK-293T cells
-
Expression vector for GAL4 DNA binding domain fused to the RORγt ligand-binding domain (GAL4-RORγt)
-
Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine™)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
JNJ-61803534 or other test compounds
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK-293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-RORγt expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Addition: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of JNJ-61803534 or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a CO2 incubator.[5]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[8][9]
-
Data Analysis: Normalize the luciferase signal to a control (e.g., co-transfected Renilla luciferase or a cell viability assay) to account for non-specific effects. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Human Th17 Cell Differentiation and Cytokine Inhibition Assay
This assay assesses the functional consequence of RORγt inhibition by measuring the reduction in Th17-associated cytokine production.[1][10][11]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naïve CD4+ T cells
-
CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant human cytokines for Th17 polarization:
-
Neutralizing antibodies:
-
JNJ-61803534 or other test compounds
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining
-
ELISA kits for IL-17A, IL-17F, and IL-22
-
Flow cytometer and fluorescently labeled antibodies against CD4 and IL-17A
Protocol:
-
T Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit.
-
T Cell Activation and Polarization:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.
-
Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/well.[10]
-
Add the Th17 polarizing cytokine cocktail (TGF-β1, IL-6, IL-1β, IL-23) and neutralizing antibodies (anti-IFN-γ, anti-IL-4) to the culture medium.
-
-
Compound Treatment: Add serial dilutions of JNJ-61803534 or other test compounds to the wells. Include a vehicle control.
-
Cell Culture: Incubate the cells for 4-6 days at 37°C in a CO2 incubator.[5]
-
Cytokine Analysis:
-
ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-17A, IL-17F, and IL-22 using specific ELISA kits according to the manufacturer's protocols.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry:
-
-
Data Analysis: For ELISA data, calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle control. For flow cytometry data, determine the percentage of Th17 cells and the mean fluorescence intensity of IL-17A staining.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to consult the original research articles for further details. The compound JNJ-61803534 is for research use only.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. antbioinc.com [antbioinc.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Imiquimod-Induced Skin Inflammation Model with JNJ-61803534
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. The imiquimod (IMQ)-induced skin inflammation model in mice is a widely used and robust preclinical model that recapitulates many of the key histopathological and immunological features of human plaque psoriasis, including its dependence on the IL-23/IL-17 axis.[1][2] This model is valuable for the in vivo screening and pharmacological characterization of novel anti-psoriatic drug candidates.
JNJ-61803534 is a potent and selective oral inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt).[3][4][5][6] RORγt is a nuclear transcription factor that is essential for the differentiation of Th17 cells and the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[7][8] By inhibiting RORγt, JNJ-61803534 effectively suppresses the Th17-mediated inflammatory response, making it a promising therapeutic candidate for the treatment of psoriasis.[9][10]
These application notes provide a detailed protocol for inducing psoriasis-like skin inflammation in mice using imiquimod and for evaluating the therapeutic efficacy of JNJ-61803534 in this model.
Signaling Pathway of Imiquimod-Induced Inflammation and JNJ-61803534 Intervention
References
- 1. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Topical RORγ inverse agonist alleviate preclinical models of psoriasis [morressier.com]
- 8. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
JNJ-61803534: A Potent RORγt Inverse Agonist for Inflammatory Diseases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-61803534 is a potent and selective oral inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcriptional regulator that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A). The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune and inflammatory diseases. By inhibiting RORγt activity, JNJ-61803534 effectively suppresses the production of key inflammatory mediators, demonstrating therapeutic potential in preclinical models of psoriasis and inflammatory arthritis. This document provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of JNJ-61803534, along with comprehensive protocols for key experimental assays.
Introduction
The nuclear receptor RORγt is a key driver of Th17 cell differentiation and the production of IL-17, a cytokine implicated in numerous autoimmune diseases.[1][2] Biologics targeting IL-23 and IL-17 have shown significant clinical efficacy, validating this pathway as a therapeutic target.[1][2] JNJ-61803534 is a small molecule inverse agonist that selectively inhibits RORγt-driven transcription.[1][2] Preclinical studies and a Phase 1 clinical trial in healthy volunteers have demonstrated its potential as an oral treatment for inflammatory conditions. This document outlines the key pharmacokinetic and pharmacodynamic characteristics of JNJ-61803534 and provides detailed methodologies for its evaluation.
Pharmacokinetic Profile
JNJ-61803534 has been evaluated in both preclinical species and a Phase 1 single ascending dose (SAD) study in healthy human volunteers.
Preclinical Pharmacokinetics (Mouse)
In mice, orally administered JNJ-61803534 demonstrated time-dependent exposure in plasma.
| Parameter | Value | Species | Dose |
| t½ (half-life) | Not explicitly stated | Mouse | 100 mg/kg, p.o. |
Clinical Pharmacokinetics (Human)
A Phase 1 randomized, double-blind, placebo-controlled SAD study was conducted in healthy volunteers with single oral doses up to 200 mg.[1][3] The compound was well tolerated and exhibited dose-dependent increases in exposure.[1][3]
| Parameter | 10 mg | 30 mg | 100 mg | 200 mg |
| Tmax (median) | 10 h | 6 h | 6 h | 6 h |
| t½ (half-life) | ~1 week (164-170 h) | ~1 week (164-170 h) | ~1 week (164-170 h) | ~1 week (164-170 h) |
| Cmax & AUC | Exposure increased with dose; no obvious deviation from dose proportionality was observed.[3] |
Food effect: A minimal effect of food on the overall exposure of JNJ-61803534 was observed.[3]
Pharmacodynamic Profile
The pharmacodynamic activity of JNJ-61803534 is directly linked to its mechanism of action as a RORγt inverse agonist.
In Vitro Potency and Selectivity
JNJ-61803534 is a potent and selective inhibitor of RORγt.
| Assay | Parameter | Value |
| RORγt 1-Hybrid Reporter Assay | IC50 | 9.6 ± 6 nM |
| RORα 1-Hybrid Reporter Assay | IC50 | > 2 µM |
| RORβ 1-Hybrid Reporter Assay | IC50 | > 2 µM |
| Human Th17 Differentiation Assay (IL-17A) | IC50 | 19 nM |
| Human Th17 Differentiation Assay (IL-17F) | IC50 | 22 nM |
| Human Th17 Differentiation Assay (IL-22) | IC50 | 27 nM |
In Vivo Target Engagement and Efficacy
Ex Vivo IL-17A production in whole blood was measured to demonstrate target engagement. In preclinical models, JNJ-61803534 showed significant efficacy.
| Model | Effect |
| Mouse PK/PD Model | Dose-dependent inhibition of ex vivo stimulated IL-17A production. |
| Mouse Collagen-Induced Arthritis (CIA) | Dose-dependently attenuated inflammation, achieving ~90% maximum inhibition of clinical score.[1][2] |
| Mouse Imiquimod-Induced Skin Inflammation | Significantly inhibited disease score and dose-dependently inhibited the expression of RORγt-regulated genes (IL-17A, IL-17F, IL-22, and IL-23R).[1][2] |
Signaling Pathway and Experimental Workflows
RORγt Signaling Pathway
Caption: RORγt signaling pathway and the inhibitory action of JNJ-61803534.
Experimental Workflow: In Vivo Pharmacodynamic Analysis
Caption: Workflow for assessing the in vivo pharmacodynamics of JNJ-61803534.
Experimental Protocols
RORγt Reporter Gene Assay
Objective: To determine the in vitro potency of JNJ-61803534 in inhibiting RORγt-mediated transcription.
Materials:
-
HEK-293T cells
-
Expression vectors for GAL4-RORγt, GAL4-RORα, and GAL4-RORβ ligand-binding domains
-
Luciferase reporter vector with a GAL4 upstream activating sequence
-
Transfection reagent
-
JNJ-61803534
-
Luciferase assay reagent
-
96-well cell culture plates
Protocol:
-
Seed HEK-293T cells in 96-well plates.
-
Co-transfect the cells with the appropriate ROR-LBD expression vector and the luciferase reporter vector.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of JNJ-61803534 or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Ex Vivo IL-17A Production Assay
Objective: To assess the pharmacodynamic effect of JNJ-61803534 on IL-17A production in whole blood.
Materials:
-
Heparinized whole blood from treated and vehicle-control animals or human subjects
-
RPMI 1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human or mouse IL-23
-
96-well cell culture plates
-
IL-17A ELISA kit
Protocol:
-
Collect heparinized whole blood.
-
Dilute the blood with RPMI 1640 medium.
-
Add the diluted blood to 96-well plates.
-
Stimulate the cells with a cocktail of anti-CD3, anti-CD28, and IL-23.
-
Incubate for 48 hours at 37°C in a CO2 incubator.
-
Centrifuge the plates and collect the supernatant.
-
Measure the concentration of IL-17A in the supernatant using an ELISA kit according to the manufacturer's instructions.
Mouse Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of JNJ-61803534 in a model of inflammatory arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
JNJ-61803534 formulated for oral administration
-
Calipers
Protocol:
-
Emulsify bovine type II collagen in CFA.
-
Induce arthritis by intradermal injection of the collagen/CFA emulsion at the base of the tail on day 0.
-
On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Begin oral dosing with JNJ-61803534 or vehicle control daily from the onset of disease (typically around day 21-25) until the end of the study.
-
Monitor the mice for signs of arthritis (paw swelling, erythema, and joint stiffness) and score the severity of the disease daily.
-
Measure paw thickness using calipers.
-
At the end of the study, collect paws for histological analysis of inflammation, cartilage damage, and bone erosion.
Mouse Imiquimod-Induced Skin Inflammation Model
Objective: To assess the efficacy of JNJ-61803534 in a mouse model of psoriasis.
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
JNJ-61803534 formulated for oral administration
-
Calipers
Protocol:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of imiquimod cream to the shaved back and one ear for 5-7 consecutive days.
-
Administer JNJ-61803534 or vehicle control orally once daily.
-
Monitor and score the severity of skin inflammation (erythema, scaling, and thickness) daily using a scoring system (e.g., PASI).
-
Measure ear thickness daily using calipers.
-
At the end of the study, collect skin and ear tissue for histological analysis and measurement of pro-inflammatory gene expression (e.g., IL-17A, IL-17F, IL-22) by qPCR.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: In Vitro Human Th17 Differentiation Assay Using a RORγt Inhibitor
Disclaimer: The compound "JNJ-3534" is not specifically detailed in publicly available scientific literature. This document provides a representative protocol for evaluating a selective RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibitor in a human T helper 17 (Th17) cell differentiation assay. The principles and methodologies are based on established protocols for other RORγt inhibitors.
Introduction
T helper 17 (Th17) cells are a distinct subset of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1][2][3] These cells are crucial for host defense against extracellular bacteria and fungi.[4] However, dysregulation and over-activation of the Th17 pathway are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[5]
The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[2][6] This signaling cascade culminates in the expression of the master transcriptional regulator, RORγt.[1][6] RORγt is both necessary and sufficient for driving the Th17 genetic program, making it a highly attractive therapeutic target for inflammatory disorders.[1][2][7]
Selective RORγt inhibitors are designed to bind to the ligand-binding domain of the RORγt protein, thereby blocking its transcriptional activity.[8][9] This action prevents the expression of key Th17 signature genes and the subsequent inflammatory cascade. This application note provides a detailed protocol for assessing the potency and efficacy of a representative RORγt inhibitor, this compound, by measuring its ability to inhibit the in vitro differentiation of human naive CD4+ T cells into functional Th17 cells.
Assay Principle and Workflow
This assay quantifies the inhibitory effect of a compound on the differentiation of human naive CD4+ T cells into IL-17A-producing Th17 cells. Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and cultured under Th17-polarizing conditions, which include T-cell receptor (TCR) stimulation (via anti-CD3 and anti-CD28 antibodies) and a cocktail of polarizing cytokines (e.g., TGF-β, IL-6, IL-23, and IL-1β).[3][10][11] The RORγt inhibitor is added at varying concentrations at the start of the culture. After several days, the differentiation into Th17 cells is quantified by measuring the frequency of IL-17A-producing cells via intracellular flow cytometry and the concentration of secreted IL-17A in the culture supernatant by ELISA. A potent RORγt inhibitor will demonstrate a dose-dependent reduction in both metrics.
Caption: Th17 differentiation signaling pathway and point of inhibition.
Caption: Experimental workflow for the Th17 differentiation assay.
Materials and Reagents
Reagents for Cell Isolation and Culture
| Reagent | Vendor (Example) | Catalog # (Example) |
| Human Buffy Coat | Local Blood Bank | N/A |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| L-Glutamine | Gibco | 25030081 |
| Naive CD4+ T Cell Isolation Kit II, human | Miltenyi Biotec | 130-094-131 |
| Anti-Human CD3 Antibody (plate-bound) | BioLegend | 317326 (LEAF™ grade) |
| Anti-Human CD28 Antibody (soluble) | BioLegend | 302933 (LEAF™ grade) |
| Recombinant Human IL-6 | R&D Systems | 206-IL |
| Recombinant Human TGF-β1 | R&D Systems | 240-B |
| Recombinant Human IL-23 | R&D Systems | 1290-IL |
| Recombinant Human IL-1β | R&D Systems | 201-LB |
| Anti-Human IL-4 Antibody | BioLegend | 500818 |
| Anti-Human IFN-γ Antibody | BioLegend | 502519 |
| This compound (or other RORγt inhibitor) | N/A | N/A |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
Reagents for Analysis
| Reagent | Vendor (Example) | Catalog # (Example) |
| PMA (Phorbol 12-myristate 13-acetate) | Sigma-Aldrich | P8139 |
| Ionomycin | Sigma-Aldrich | I0634 |
| Brefeldin A Solution (1000X) | BioLegend | 420601 |
| Human IL-17A ELISA MAX™ Deluxe | BioLegend | 433904 |
| Fixable Viability Dye eFluor™ 780 | eBioscience | 65-0865-14 |
| Anti-Human CD4-FITC | BioLegend | 317408 |
| Cyto-Fast™ Fix/Perm Buffer Set | BioLegend | 426803 |
| Anti-Human IL-17A-PE | BioLegend | 512306 |
| Anti-mouse/human RORγt-APC | eBioscience | 17-6988-42 |
Experimental Protocol
Part 1: Isolation of Human Naive CD4+ T Cells
-
PBMC Isolation: Isolate PBMCs from a fresh human buffy coat by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Naive CD4+ T Cell Isolation: Isolate naive CD4+ T cells from the PBMC fraction using a negative selection magnetic bead-based kit (e.g., Miltenyi Biotec Naive CD4+ T Cell Isolation Kit II). This method enriches for untouched naive CD4+ T cells.
-
Purity Check: Assess the purity of the isolated cells by flow cytometry. A pure population should be >95% CD4+CD45RA+.
-
Cell Counting: Count the purified cells and resuspend them in complete RPMI medium (RPMI 1640 + 10% FBS + 1% Pen-Strep + 1% L-Glutamine) at a concentration of 1 x 10⁶ cells/mL.
Part 2: In Vitro Th17 Differentiation
-
Plate Coating: Coat a 96-well flat-bottom tissue culture plate with anti-human CD3 antibody at 2 µg/mL in sterile PBS. Add 100 µL per well and incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash each well twice with 200 µL of sterile PBS.
-
Compound Preparation: Prepare serial dilutions of the RORγt inhibitor (this compound) in complete RPMI medium. A typical starting concentration for a potent inhibitor might be 1 µM, followed by 1:3 or 1:5 serial dilutions. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤0.1%).
-
Cytokine Cocktail Preparation: Prepare a 2X Th17 polarizing cytokine cocktail in complete RPMI medium.
| Cytokine/Antibody | Final Concentration |
| Anti-CD28 Antibody | 2 µg/mL |
| Recombinant Human IL-6 | 20 ng/mL |
| Recombinant Human TGF-β1 | 5 ng/mL |
| Recombinant Human IL-23 | 20 ng/mL |
| Recombinant Human IL-1β | 20 ng/mL |
| Anti-Human IL-4 Antibody | 10 µg/mL |
| Anti-Human IFN-γ Antibody | 10 µg/mL |
-
Cell Seeding:
-
Add 50 µL of the appropriate compound dilution or vehicle control to the corresponding wells of the anti-CD3 coated plate.
-
Add 50 µL of the 2X Th17 polarizing cytokine cocktail to all wells except for the non-polarized (Th0) control wells. For Th0 wells, add 50 µL of complete RPMI with only anti-CD28 antibody.
-
Add 100 µL of the naive CD4+ T cell suspension (1 x 10⁵ cells) to each well. The final volume will be 200 µL.
-
-
Incubation: Culture the plate for 4-6 days at 37°C in a humidified incubator with 5% CO₂.
Part 3: Analysis of Th17 Differentiation
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C or proceed immediately with the IL-17A ELISA according to the manufacturer's protocol.
-
Restimulation: To the remaining cells in the plate, add 50 µL of complete RPMI containing a restimulation cocktail to achieve a final concentration of PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A (1X).[11][12]
-
Incubate for 4-5 hours at 37°C.
-
Staining:
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain for cell viability using a fixable viability dye.
-
Perform surface staining with anti-human CD4-FITC for 20 minutes at 4°C.
-
Wash the cells, then fix and permeabilize them using a commercial kit (e.g., BioLegend Cyto-Fast™ Fix/Perm Buffer Set).
-
Perform intracellular staining with anti-human IL-17A-PE and anti-human RORγt-APC for 30 minutes at 4°C.[5][11]
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition: Acquire the samples on a flow cytometer. Analyze the data by gating on live, single, CD4+ lymphocytes and then quantifying the percentage of cells positive for IL-17A and/or RORγt.
Data Presentation and Expected Results
The efficacy of this compound is determined by its ability to reduce the percentage of IL-17A+ cells and the concentration of secreted IL-17A in a dose-dependent manner.
Table 1: Expected Flow Cytometry Results
| Condition | This compound (nM) | % of CD4+ cells expressing IL-17A (Mean ± SD) |
| Th0 (Non-Polarized) | 0 | < 1% |
| Th17 (Vehicle Control) | 0 (DMSO) | 25% - 50% |
| Th17 + this compound | 1 | 20% |
| Th17 + this compound | 10 | 12% |
| Th17 + this compound | 100 | 4% |
| Th17 + this compound | 1000 | < 2% |
Table 2: Expected ELISA Results and IC₅₀ Calculation
| Condition | This compound (nM) | Secreted IL-17A (pg/mL) (Mean ± SD) | % Inhibition |
| Th0 (Non-Polarized) | 0 | < 50 | N/A |
| Th17 (Vehicle Control) | 0 (DMSO) | 4500 ± 350 | 0% |
| Th17 + this compound | 1 | 3825 ± 280 | 15% |
| Th17 + this compound | 10 | 2475 ± 210 | 45% |
| Th17 + this compound | 50 | 2205 ± 190 | 51% |
| Th17 + this compound | 100 | 900 ± 110 | 80% |
| Th17 + this compound | 1000 | 270 ± 50 | 94% |
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by performing a non-linear regression (log(inhibitor) vs. normalized response) using graphing software (e.g., GraphPad Prism). Based on published data for similar potent RORγt inhibitors, the expected IC₅₀ would be in the low nanomolar range.[8][9] In the example table above, the IC₅₀ is approximately 50 nM.
References
- 1. mdpi.com [mdpi.com]
- 2. Differentiation and function of pro-inflammatory Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Th17 cytokines in mucosal immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Th17 cells: a new fate for differentiating helper T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T Helper 17 Cells Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cusabio.com [cusabio.com]
- 7. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antbioinc.com [antbioinc.com]
- 11. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry for determination of Th1, Th2, and Th17 cell proportions [bio-protocol.org]
Application Notes and Protocols for Studying γδ T Cell Function
A Note on Compound Identification: The initial request specified JNJ-3534. Our comprehensive review of publicly available scientific literature and clinical trial data did not identify a compound with this designation related to γδ T cell function. However, the underlying scientific interest in the IL-23/IL-17 pathway, which is central to the function of a major subset of γδ T cells, points towards two highly relevant investigational compounds from Johnson & Johnson: JNJ-77242113 (Icotrokinra) , an IL-23 receptor antagonist, and JNJ-61803534 , a RORγt inverse agonist. This document will focus on how these two compounds can be effectively used to study γδ T cell function.
I. Application Notes
Scientific Background: γδ T Cells and the IL-23/IL-17 Axis
Gamma delta (γδ) T cells are a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. They are particularly enriched at mucosal and epithelial surfaces, such as the skin, where they play a crucial role in immune surveillance, host defense, and tissue homeostasis.[1] A key effector function of certain γδ T cell subsets, particularly dermal Vγ4+ cells in mice, is the production of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[2]
The production of IL-17 by these cells is critically regulated by the IL-23/IL-17 axis :
-
Interleukin-23 (IL-23): This cytokine, produced by myeloid cells like dendritic cells and macrophages, is a potent activator of IL-17-producing γδ T cells (often termed γδT17 cells).[1][3] Dermal γδ T cells constitutively express the IL-23 receptor (IL-23R), allowing them to respond rapidly to IL-23 signals in the tissue microenvironment.[3][4]
-
RORγt (Retinoic acid receptor-related orphan receptor gamma t): This nuclear receptor is the master transcription factor required for the differentiation and effector function of IL-17-producing cells, including Th17 cells and γδT17 cells.[5][6] RORγt directly binds to the promoter regions of the Il17a and Il17f genes, driving their transcription.[6]
Dysregulation of the IL-23/IL-17 axis, and the resulting hyperactivity of γδ T cells, is a key pathogenic driver in several autoimmune diseases, most notably psoriasis.[1][7] Therefore, selective inhibition of this pathway offers a powerful tool for both therapeutic intervention and for studying the specific contribution of γδ T cells to inflammation.
Mechanism of Action of Investigational Compounds
a) JNJ-77242113 (Icotrokinra): IL-23 Receptor Antagonist
JNJ-77242113 is a first-in-class, orally available targeted peptide designed to selectively block the IL-23 receptor.[8] It binds with very high affinity to the IL-23R, preventing the binding of the IL-23 cytokine. This directly inhibits the initiation of the downstream signaling cascade (involving JAK2, TYK2, and STAT3), which is necessary for the activation and maintenance of pathogenic T cells, including γδT17 cells.[3][8] By blocking this upstream signal, JNJ-77242113 prevents the activation of γδ T cells and their subsequent production of IL-17.
b) JNJ-61803534: RORγt Inverse Agonist
JNJ-61803534 is a potent and selective small molecule inverse agonist of RORγt.[9][10] Unlike a simple antagonist which blocks an activator, an inverse agonist binds to the receptor and reduces its constitutive activity. JNJ-61803534 binds to the ligand-binding domain of RORγt, inhibiting its transcriptional activity.[9] This directly suppresses the expression of RORγt target genes, including IL17A, IL17F, and IL22.[9][10] As RORγt is the master regulator of the γδT17 phenotype, JNJ-61803534 effectively shuts down the primary effector function of these cells.[5][9]
Applications in γδ T Cell Research
These compounds serve as precise tools to dissect the role of the IL-23/IL-17 axis in γδ T cell biology:
-
In Vitro/Ex Vivo:
-
Determine the necessity of IL-23 signaling for γδ T cell activation, proliferation, and cytokine production in co-culture systems or whole blood assays.
-
Investigate the direct effect of RORγt inhibition on the transcriptome and cytokine profile of isolated γδ T cells.
-
Study the differential effects on various γδ T cell subsets (e.g., Vδ1 vs. Vδ2 in humans).
-
-
In Vivo (Preclinical Models):
-
Elucidate the contribution of the γδT17 axis in animal models of inflammatory disease (e.g., imiquimod-induced psoriasis).
-
Assess the impact of pathway inhibition on the infiltration, localization, and function of γδ T cells within inflamed tissues.
-
Differentiate the roles of γδ T cells versus Th17 cells in disease pathogenesis by observing the effects of these highly selective agents.
-
II. Data Presentation
Table 1: In Vitro Potency and Affinity of JNJ-77242113 and JNJ-61803534
| Compound | Target | Assay | Species | Value | Reference(s) |
| JNJ-77242113 | IL-23 Receptor | Binding Affinity (KD) | Human | 7.1 pM | [8] |
| IL-23 Signaling | pSTAT3 Inhibition (IC50) | Human PBMCs | 5.6 pM | [8] | |
| IFNγ Production | Inhibition (IC50) | Human NK Cells | 18.4 pM | [8] | |
| IFNγ Production | Inhibition (IC50) | Human Whole Blood (Healthy) | 11 pM | [8] | |
| IFNγ Production | Inhibition (IC50) | Human Whole Blood (Psoriasis) | 9 pM | [8] | |
| JNJ-61803534 | RORγt | Transcriptional Reporter | Human (HEK-293T) | 9.6 nM | [11] |
| IL-17A Production | Inhibition (IC50) | Human CD4+ T cells | 19 nM | [11] | |
| IL-17F Production | Inhibition (IC50) | Human CD4+ T cells | 22 nM | [11] | |
| IL-22 Production | Inhibition (IC50) | Human CD4+ T cells | 27 nM | [11] | |
| IL-17A Production | Inhibition (IC50) | Rat T cells | 330 nM | [1] |
III. Experimental Protocols & Visualizations
Protocol 1: Ex Vivo Whole Blood Assay for IL-23 Pathway Inhibition
This protocol is designed to assess the ability of a compound (e.g., JNJ-77242113) to inhibit IL-23-induced cytokine production in human whole blood.
Workflow Diagram:
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermal Vγ4 +T cells enhance the IMQ-induced psoriasis-like skin inflammatidon in re-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Standardized Whole Blood Assay and Bead-Based Cytokine Profiling Reveal Commonalities and Diversity of the Response to Bacteria and TLR Ligands in Cattle [frontiersin.org]
- 4. biocompare.com [biocompare.com]
- 5. Simple and robust two-step ex vivo whole blood stimulation assay suitable for investigating IL-17 pathway in a clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JCI - Rorγt+ innate lymphocytes and γδ T cells initiate psoriasiform plaque formation in mice [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. RORγt inhibition selectively targets IL-17 producing iNKT and γδ-T cells enriched in Spondyloarthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comparing Mouse and Human Tissue-Resident γδ T Cells [frontiersin.org]
Application Notes: JNJ-61803534 as a Chemical Probe for RORγt
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Retinoid-related orphan receptor gamma t (RORγt) is a nuclear transcription factor essential for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1][2][3] As a master regulator of the IL-23/IL-17 inflammatory axis, RORγt is a key therapeutic target for autoimmune and inflammatory diseases such as psoriasis and psoriatic arthritis.[2][3][4]
JNJ-61803534 is a potent, selective, and orally active small-molecule inverse agonist of RORγt.[5][6] It effectively inhibits RORγt-driven gene transcription and subsequent pro-inflammatory cytokine production.[1][2] Its well-characterized activity, high potency, and selectivity against the closely related RORα and RORβ isoforms make it an excellent chemical probe for elucidating the biological functions of RORγt in cellular and in vivo models.[7] These application notes provide a summary of its pharmacological data and detailed protocols for its use in key experimental assays.
Data Presentation
The following tables summarize the quantitative data for JNJ-61803534, establishing its profile as a high-quality chemical probe.
Table 1: In Vitro Potency and Selectivity of JNJ-61803534
| Assay Type | Target | IC₅₀ (nM) | Reference |
| 1-Hybrid Reporter Assay | RORγt | 9.6 ± 6 | [7] |
| 1-Hybrid Reporter Assay | RORα | > 2000 | [6][7] |
| 1-Hybrid Reporter Assay | RORβ | > 2000 | [6][7] |
Table 2: Cellular Activity of JNJ-61803534
| Cell Type | Measured Endpoint | IC₅₀ (nM) | Reference |
| Human CD4⁺ T Cells (Th17 differentiated) | IL-17A Production | 19 | [6] |
| Human CD4⁺ T Cells (Th17 differentiated) | IL-17F Production | 22 | [6] |
| Human CD4⁺ T Cells (Th17 differentiated) | IL-22 Production | 27 | [6] |
| Human CD4⁺ T Cells (Th1 differentiated) | IFNγ Production | No Inhibition | [1][2] |
Visualized Signaling Pathway and Workflows
Caption: RORγt signaling pathway and point of inhibition by JNJ-61803534.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JNJ-77242113 (Icotrokinra)
This technical support resource is designed for researchers, scientists, and drug development professionals working with the oral IL-23 receptor antagonist JNJ-77242113 (icotrokinra). It provides troubleshooting guides and FAQs to assist in the interpretation of experimental and clinical data.
A Note on Compound Identification: Initial inquiries regarding "JNJ-3534" may refer to an investigational RORγt inverse agonist, JNJ-61803534 . Development of JNJ-61803534 was discontinued following findings in a rabbit embryo-fetal study.[1][2] The content presented here focuses on JNJ-77242113 (also known as JNJ-2113 or icotrokinra) , a first-in-class oral peptide inhibitor of the IL-23 receptor currently in active clinical development for psoriasis and other immune-mediated diseases.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JNJ-77242113?
A1: JNJ-77242113 is a targeted oral peptide designed to selectively bind to the interleukin-23 (IL-23) receptor.[3][4][6] By doing so, it blocks the IL-23 signaling pathway, which is a key driver of inflammation in several immune-mediated diseases, including psoriasis and ulcerative colitis.[4][7] This inhibition prevents the activation of pathogenic T-cells and the subsequent release of pro-inflammatory cytokines like IL-17 and IL-22.[8][9]
Q2: We are observing a clear dose-response in efficacy, but the adverse event (AE) rate appears similar across doses and to placebo. How should we interpret this?
A2: This is a key finding from the clinical trial data and is considered a favorable outcome. The observation that efficacy, such as PASI 75/90/100 responses in psoriasis, increases with dose while the AE profile remains stable and comparable to placebo, suggests a wide therapeutic window.[9][10][11] The lack of a dose-dependent increase in AEs indicates that the mechanism of action is highly specific to the pathogenic pathway, minimizing off-target effects even at higher concentrations.[3][12] The most common AEs reported are generally mild and include nasopharyngitis, upper respiratory tract infection, and COVID-19, with rates similar to the placebo group.[3][10][12]
Q3: Our biomarker analysis shows a significant reduction in downstream cytokines (IL-17, IL-22) but no change in systemic IL-23 levels. Is this expected?
A3: Yes, this is an expected and important finding. JNJ-77242113 acts as a receptor antagonist, blocking the signaling of IL-23 without affecting the circulating levels of the IL-23 cytokine itself.[8][9] This is a critical indicator of target engagement. The reduction in downstream biomarkers like human beta-defensin 2 (hBD-2), IL-17A, IL-17F, and IL-22 confirms that the blockade of the IL-23 receptor is functionally inhibiting the inflammatory cascade.[4][8] This selective inhibition is a hallmark of the drug's mechanism.
Q4: Can JNJ-77242113 be used to study IL-12 signaling pathways?
A4: No, JNJ-77242113 is highly selective for the IL-23 receptor and does not impact IL-12 signaling.[13] This selectivity is a key design feature, as the IL-12 and IL-23 pathways, while sharing a common subunit (p40), have distinct immunological roles. The ability to inhibit IL-23 signaling without affecting IL-12 is a significant advantage for targeted therapy.
Troubleshooting Guides
Interpreting Efficacy Data from In-Vivo Models
-
Issue: High variability in response between subjects in a preclinical psoriasis model.
-
Possible Cause: Inconsistent induction of the disease model (e.g., imiquimod application). Ensure standardized application and scoring.
-
Recommendation: Increase group sizes to improve statistical power. Stratify animals based on baseline disease severity before initiating treatment.
-
-
Issue: Efficacy plateaus at higher doses.
-
Possible Cause: Receptor saturation may have been reached. The dose-response curve for JNJ-77242113 in clinical trials shows the greatest efficacy at the highest tested doses, but a plateau is pharmacologically expected.[10][11]
-
Recommendation: Conduct a detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate drug exposure with receptor occupancy and downstream biomarker modulation to understand the saturation point.
-
Analyzing Biomarker Data
-
Issue: No significant change in hBD-2 levels in skin samples despite systemic administration.
-
Possible Cause: Insufficient drug exposure at the tissue level or timing of biopsy.
-
Recommendation: Verify systemic drug concentration. In clinical studies, changes in hBD-2 were observed as early as Week 4.[4] Ensure that the timing of your sample collection is appropriate to detect changes. The FRONTIER 1 study showed that JNJ-77242113 normalized psoriasis-related proteins in skin samples by week 16.[8]
-
-
Issue: Unexpected changes in cytokines not directly related to the IL-23/IL-17 axis.
-
Possible Cause: This is not an expected outcome based on the high selectivity of JNJ-77242113.[8]
-
Recommendation: Re-evaluate the specificity of your assay. Consider the possibility of contamination or an underlying, unrelated inflammatory process in your experimental system. Broad proteomic analysis in clinical trials showed minimal impact on cytokines involved in the broader immune response.[8]
-
Data Presentation
Table 1: Efficacy in Moderate-to-Severe Plaque Psoriasis (FRONTIER 1 Trial, Week 16)
| Dose Group | PASI 75 Response (%) | PASI 90 Response (%) | PASI 100 Response (%) |
| Placebo | 9%[10][11] | 2%[11] | 0%[11] |
| 25 mg Once Daily | 37%[10][11] | 26%[11] | 10%[11] |
| 25 mg Twice Daily | 51%[10][11] | N/A | N/A |
| 50 mg Once Daily | 58%[10][11] | N/A | N/A |
| 100 mg Once Daily | 65%[10][11] | N/A | N/A |
| 100 mg Twice Daily | 79%[10][11] | 60%[11] | 40%[9] |
| A significant dose-response relationship was observed (P<0.001).[10] |
Table 2: Efficacy in Moderately to Severely Active Ulcerative Colitis (ANTHEM-UC Trial, Week 12)
| Dose Group | Clinical Response (%) | Clinical Remission (%) |
| Placebo | 27%[14] | 11.1%[14] |
| Highest Dose | 63.5%[14] | 30.2%[14] |
| All tested doses met the primary endpoint of clinical response.[14] |
Table 3: Safety Profile (FRONTIER 1 & 2 Trials, through Week 52)
| Adverse Event (AE) | JNJ-77242113 (Combined Doses) | Placebo (at Week 16) |
| Any AE | 58.6%[3][12] | 51%[10] |
| Nasopharyngitis | 18.1%[3][12] | 5%[10] |
| Upper Respiratory Tract Infection | 9.7%[3][12] | N/A |
| COVID-19 | 5.3%[3][12] | 12%[10] |
| Serious AEs | 4% (unrelated to treatment)[3][12] | N/A |
| No dose-dependent increase in adverse events was observed.[3][12] |
Experimental Protocols
Protocol 1: Ex Vivo IL-23-Stimulated Cytokine Production Assay
This protocol is based on the methodology used to assess the pharmacodynamic activity of JNJ-77242113 in whole blood.
-
Sample Collection: Collect whole blood from subjects treated with JNJ-77242113 or placebo into sodium heparin tubes.
-
Stimulation: Within 2 hours of collection, aliquot whole blood into 96-well plates. Stimulate samples with a supra-physiological concentration of recombinant human IL-23. Include unstimulated and vehicle controls.
-
Incubation: Incubate plates for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the plasma supernatant.
-
Cytokine Analysis: Measure the concentration of target cytokines (e.g., IFNγ, IL-17A, IL-22) in the supernatant using a validated immunoassay method, such as ELISA or a multiplex bead-based assay.
-
Data Analysis: Calculate the percent inhibition of IL-23-induced cytokine production for each treated sample relative to the vehicle control.
Protocol 2: In Vitro IL-23-Induced STAT3 Phosphorylation Assay
This protocol outlines a method to determine the in vitro potency (IC50) of JNJ-77242113.
-
Cell Culture: Use a human immune cell line expressing the IL-23 receptor or freshly isolated peripheral blood mononuclear cells (PBMCs).
-
Compound Preparation: Prepare a serial dilution of JNJ-77242113 in an appropriate assay buffer.
-
Treatment: Pre-incubate the cells with the JNJ-77242113 serial dilutions for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-23 for a short period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Fixation: Immediately stop the reaction by lysing the cells and fixing them with a paraformaldehyde-based buffer to preserve phosphorylation states.
-
Staining: Permeabilize the cells and stain with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of pSTAT3 in the target cell population.
-
Data Analysis: Plot the pSTAT3 MFI against the concentration of JNJ-77242113 and fit a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Caption: IL-23 Signaling Pathway and the Mechanism of Action of JNJ-77242113.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 4. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [prnewswire.com]
- 5. accessnewswire.com [accessnewswire.com]
- 6. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 7. J&J reports new data from trial of icotrokinra for plaque psoriasis [clinicaltrialsarena.com]
- 8. academic.oup.com [academic.oup.com]
- 9. psoriasiscouncil.org [psoriasiscouncil.org]
- 10. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medpagetoday.com [medpagetoday.com]
- 12. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [prnewswire.com]
- 13. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s203.q4cdn.com [s203.q4cdn.com]
Navigating the Stability of JNJ-77242113 and JNJ-61803534: A Technical Guide
A Note on JNJ-3534: Initial searches for "this compound" did not yield specific information on a compound with this identifier. It is possible that this is a typographical error. This guide therefore focuses on two similarly named and researched compounds: JNJ-77242113 (Icotrokinra) , an oral IL-23 receptor antagonist, and JNJ-61803534 , a RORγt inverse agonist. We have compiled available data and general best practices to assist researchers, scientists, and drug development professionals in their experimental endeavors with these molecules.
Section 1: JNJ-77242113 (Icotrokinra) Stability and Formulation
JNJ-77242113, also known as Icotrokinra or JNJ-2113, is an orally available peptide targeting the IL-23 receptor.[1][2] Understanding its stability and solubility is crucial for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving JNJ-77242113?
A1: Based on available data, JNJ-77242113 exhibits good solubility in several common laboratory solvents. For optimal results, it is recommended to use fresh, high-purity solvents.
Q2: What are the recommended storage conditions for JNJ-77242113?
A2: Proper storage is critical to maintain the integrity of JNJ-77242113. For long-term storage, it is advisable to store the compound as a solid. Once in solution, repeated freeze-thaw cycles should be avoided.
Q3: How should I prepare JNJ-77242113 for in vivo oral administration?
A3: For in vivo studies in rats, a common formulation involves creating a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na). A typical preparation involves adding the compound to a CMC-Na solution to achieve the desired concentration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Solution | - Exceeded solubility limit- Change in temperature or pH- Use of old or low-quality solvent | - Gently warm the solution.- Use sonication to aid dissolution.- Prepare a fresh stock solution in a high-purity solvent.- Verify the pH of the solution if applicable. |
| Inconsistent Experimental Results | - Compound degradation- Improper storage- Inaccurate concentration | - Prepare fresh dilutions from a new stock solution.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC, UV-Vis). |
| Difficulty in Preparing a Homogeneous Suspension for In Vivo Studies | - Inadequate mixing- Incorrect vehicle concentration | - Ensure vigorous and thorough mixing of the compound in the CMC-Na solution.- Optimize the concentration of CMC-Na to ensure proper suspension. |
Data Presentation: Solubility and Storage of JNJ-77242113
Table 1: Solubility of JNJ-77242113
| Solvent | Solubility |
| DMSO | 100 mg/mL |
| Water | ≥ 100 mg/mL |
| Ethanol | 3 mg/mL |
Note: It is recommended to use fresh DMSO as it can absorb moisture, which may reduce solubility.
Table 2: Recommended Storage Conditions for JNJ-77242113
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Section 2: JNJ-61803534 Stability and Formulation
JNJ-61803534 is a potent and orally active RORγt inverse agonist that has been investigated for its anti-inflammatory properties.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of JNJ-61803534 in common solvents?
A1: JNJ-61803534 is highly soluble in DMSO.[3][5] For in vivo studies, formulations in PEG300, SBE-β-CD, and corn oil have been utilized.[5]
Q2: What are the recommended storage conditions for JNJ-61803534?
A2: To ensure stability, JNJ-61803534 should be stored as a powder at low temperatures.[3][5][6] Stock solutions should also be stored frozen and aliquoted to prevent degradation from multiple freeze-thaw cycles.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in In Vivo Formulation | - Incorrect solvent ratio- Exceeded solubility in the vehicle | - Ensure the correct order of solvent addition and thorough mixing as specified in the protocol.- Use gentle heating or sonication to aid dissolution.- Prepare a fresh formulation. |
| Variability in In Vitro Assays | - Compound instability in aqueous media- Adsorption to plasticware | - Prepare fresh dilutions from a DMSO stock immediately before use.- Use low-adsorption plates and pipette tips.- Include appropriate vehicle controls in all experiments. |
Data Presentation: Solubility and Storage of JNJ-61803534
Table 3: Solubility of JNJ-61803534
| Solvent/Vehicle | Solubility |
| DMSO | 300 mg/mL (requires sonication) |
| 10% DMSO in 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL |
| 10% DMSO in 90% corn oil | ≥ 2.08 mg/mL |
Note: Hygroscopic nature of DMSO can impact solubility; use freshly opened solvent.[3]
Table 4: Recommended Storage Conditions for JNJ-61803534
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).
-
Determine the concentration of the compound in the diluted supernatant.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Protocol 2: General Procedure for Assessing Compound Stability in Solution
-
Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution to the desired final concentration in the test medium (e.g., PBS, cell culture medium, plasma).
-
-
Incubation:
-
Aliquot the test solution into multiple vials and incubate at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from the incubating solution.
-
Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and/or freezing at -80°C.
-
-
Quantification:
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, LC-MS) to determine the remaining concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Experimental Workflow for Compound Stability Assessment.
Caption: Common Factors Leading to Compound Instability.
References
- 1. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
Technical Support Center: JNJ-3534 (Icotrokinra) Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral peptide JNJ-3534 (also known as JNJ-77242113 or icotrokinra) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2][3] The IL-23 pathway is a key driver of inflammation in several immune-mediated diseases.[4][5] By binding to the IL-23 receptor, this compound inhibits IL-23 signaling and the subsequent production of pro-inflammatory cytokines like IL-17 and IL-22.[6]
Q2: What is the reported oral bioavailability of this compound in animal models?
A2: As is common with oral peptides, this compound has a low oral bioavailability, reported to be between 0.1% and 0.3% in animal studies.[7] Despite this, it has demonstrated systemic pharmacodynamic activity.[7]
Q3: What are the known preclinical models in which this compound has been tested?
A3: this compound has been evaluated in rat models of trinitrobenzene sulfonic acid (TNBS)-induced colitis and IL-23-induced skin inflammation.[1][4][8] In these models, it has been shown to attenuate disease parameters and reduce inflammation.[1][8]
Q4: What is the primary route of elimination for this compound in animal models?
A4: The primary route of elimination for this compound is through fecal excretion of the unabsorbed drug.
Q5: Have any adverse events been reported in preclinical studies?
A5: Preclinical studies in rats and monkeys, as well as Phase 1 human trials, have shown that this compound is generally well-tolerated.[5][9] Specific adverse events in animal models are not detailed in the available literature, but clinical trial data in humans show the most common adverse events to be COVID-19 and nasopharyngitis, with no dose-dependent trends in adverse events observed.[2][6]
Troubleshooting Guide for this compound Oral Delivery
This guide addresses potential issues that may arise during the oral administration of this compound to animal models, primarily focusing on oral gavage in rodents.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy | Improper formulation: Peptide degradation or precipitation in the vehicle. | - As documented in a rat colitis model, sterile water can be used as the vehicle. - For general peptide stability, consider using a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to maintain peptide integrity. - Prepare fresh formulations daily and keep them on ice to minimize degradation. - Visually inspect the solution for any precipitation before administration. |
| Inaccurate dosing: Incorrect calculation of dose volume or improper gavage technique leading to incomplete delivery. | - Double-check dose calculations based on the most recent animal body weights. - Ensure proper restraint of the animal to prevent movement during gavage. - Use an appropriately sized gavage needle for the animal (see table below). - Administer the solution slowly and steadily to ensure full delivery to the stomach. | |
| Low absorption: Inherent low bioavailability of oral peptides. | - While this compound has low bioavailability, it is still systemically active. Ensure that the dose being used is consistent with those reported in the literature (e.g., doses as low as 0.3 mg/kg/day have shown efficacy in a rat colitis model).[1][4] | |
| Animal distress or injury during gavage | Improper gavage technique: Incorrect needle placement or excessive force. | - Ensure personnel are thoroughly trained in oral gavage techniques. - Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation. - Never force the gavage needle; if resistance is met, gently withdraw and re-insert. - The use of flexible plastic feeding tubes can minimize the risk of esophageal injury compared to rigid metal needles. |
| Aspiration of the dosing solution: Accidental administration into the trachea. | - Ensure the animal's head is properly extended during gavage to straighten the esophagus. - If the animal coughs or struggles excessively, or if fluid is seen coming from the nose, immediately stop the procedure. - Monitor the animal closely for any signs of respiratory distress. | |
| Regurgitation of the dose | Excessive dosing volume: The volume administered exceeds the stomach capacity. | - Adhere to recommended maximum oral gavage volumes for the species and size of the animal (see table below). - Administer the dose slowly to allow the animal to swallow. |
Recommended Gavage Volumes and Needle Sizes for Rodents
| Animal | Body Weight (g) | Max Gavage Volume (ml/kg) | Recommended Needle Size (gauge) |
| Mouse | 20-30 | 10 | 20-22 |
| Rat | 200-300 | 10 | 18-20 |
| Rat | >300 | 10 | 16-18 |
Experimental Protocols
Preparation of this compound for Oral Gavage in Rats
This protocol is based on the methodology described for a rat TNBS-induced colitis model.
Materials:
-
This compound peptide
-
Sterile water for injection (or appropriate buffered solution)
-
Vortex mixer
-
Sterile tubes
-
Calibrated pipette
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 0.3 mg/kg) and the number and weight of the animals, calculate the total amount of peptide needed.
-
Reconstitute the peptide: Add the calculated volume of sterile water to the vial containing the this compound powder.
-
Ensure complete dissolution: Gently vortex the solution until the peptide is fully dissolved. Visually inspect for any particulates.
-
Storage: Prepare the formulation fresh on each day of dosing. If temporary storage is necessary, keep the solution on ice to minimize degradation.
Oral Gavage Procedure for Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (18-20 gauge for a 200-300g rat)
-
Syringe
-
Restraint device (optional)
Procedure:
-
Animal Restraint: Securely restrain the rat to prevent movement. This can be done manually by a trained handler or with a restraint device.
-
Measure Gavage Needle Length: Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle if necessary.
-
Fill the Syringe: Draw the calculated dose volume of the this compound solution into the syringe and attach the gavage needle.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced.
-
Administration: Once the needle has reached the predetermined depth without resistance, slowly administer the solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Visualizations
This compound Signaling Pathway
Caption: this compound blocks IL-23 binding to its receptor, inhibiting downstream signaling.
Experimental Workflow for Oral Gavage Study
Caption: Workflow for oral administration of this compound in animal models.
Troubleshooting Logic for Inconsistent Efficacy
Caption: A logical approach to troubleshooting inconsistent efficacy results.
References
- 1. researchgate.net [researchgate.net]
- 2. Janssen Announces Positive Topline Results for JNJ-2113 - a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [jnj.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. psoriasiscouncil.org [psoriasiscouncil.org]
- 9. Preclinical and Clinical Pharmacokinetic, Pharmacodynamic, and Safety Data of Targeted Oral Peptide JNJ-2113 Published in Scientific Reports | Nasdaq [nasdaq.com]
JNJ-61803534 toxicity and safety considerations in research
This technical support center provides essential information regarding the toxicity and safety of JNJ-61803534 for researchers, scientists, and drug development professionals. The content is structured to address potential issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Studies
Q1: I am observing unexpected cytotoxicity in my cell-based assays. Is this a known issue with JNJ-61803534?
A1: While detailed cytotoxicity profiles across a wide range of cell lines are not publicly available, JNJ-61803534 is a potent RORγt inverse agonist and may have on-target effects in cell types expressing RORγt. It is crucial to:
-
Establish a dose-response curve: Determine the EC50 for your specific cell line to identify the optimal concentration range for your experiments and to distinguish between on-target pharmacological effects and off-target cytotoxicity.
-
Use appropriate controls: Include a negative control (vehicle) and a positive control for cytotoxicity.
-
Assess cell viability: Employ multiple methods to assess cell health, such as trypan blue exclusion, MTT assay, or Annexin V staining.
-
Consider the cell line: Th17-differentiated cells are the primary target for this compound. Effects on other cell types might indicate off-target activity. JNJ-61803534 did not inhibit IFNγ production under Th1 differentiation conditions and had no impact on the in vitro differentiation of regulatory T cells (Tregs).
Q2: I am having trouble solubilizing JNJ-61803534 for my in vitro experiments. What is the recommended solvent?
A2: For in vitro studies, JNJ-61803534 is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
In Vivo Studies
Q3: What were the key findings from preclinical toxicology studies in rodents and dogs?
A3: Preclinical 1-month toxicity studies in both rats and dogs indicated that JNJ-61803534 was well-tolerated at the doses tested, which supported its progression into first-in-human studies. However, the specific doses and detailed findings from these studies are not publicly disclosed. When designing your own in vivo experiments, it is advisable to conduct a preliminary dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Q4: What is known about the embryofetal toxicity of JNJ-61803534?
A4: The clinical development of JNJ-61803534 was terminated due to findings in a rabbit embryo-fetal development study. The specific nature of the fetal impact has not been detailed in available publications. This finding highlights a species-specific toxicity. Due to this known risk, it is imperative that appropriate safety precautions are taken, and the use of JNJ-61803534 in any studies involving pregnant animals should be avoided unless specifically designed to investigate this toxicity with the necessary ethical and safety approvals.
Q5: Are there any recommended formulations for oral administration in animal studies?
A5: A suggested formulation for oral administration (p.o.) in mice involves creating a suspension. A common method is to first dissolve JNJ-61803534 in DMSO to create a stock solution. This stock can then be diluted with a vehicle such as a mixture of PEG300, Tween-80, and saline. For example, a working solution can be prepared by adding a 100 μL DMSO stock solution to 400 μL PEG300, mixing, then adding 50 μL Tween-80, mixing again, and finally adding 450 μL of saline. It is essential to ensure the homogeneity of the suspension before each administration.
Data Presentation
Table 1: In Vitro Potency of JNJ-61803534
| Assay System | Target | Parameter | Value (nM) |
| Cell-based Reporter Assay | RORγt | IC50 | 9.6 |
| Th17 Differentiation Assay | IL-17A Production | IC50 | Not specified |
| Th17 Differentiation Assay | IL-17F Production | IC50 | Not specified |
| Th17 Differentiation Assay | IL-22 Production | IC50 | Not specified |
Data sourced from MedchemExpress.
Table 2: Summary of Preclinical and Clinical Safety Findings
| Study Type | Species | Key Findings | Reference |
| 1-Month Toxicology | Rat | Well-tolerated at doses supporting clinical progression. | |
| 1-Month Toxicology | Dog | Well-tolerated at doses supporting clinical progression. | |
| Embryo-fetal Development | Rabbit | Fetal development was impacted, leading to termination of clinical development. | |
| Phase 1 Single Ascending Dose | Human | Well-tolerated in single oral doses up to 200 mg. Adverse events were infrequent and included presyncope, syncope, and diarrhea. |
Experimental Protocols
While detailed GLP toxicology study protocols for JNJ-61803534 are not publicly available, the following outlines a general methodology for a key in vivo efficacy study based on published research.
Imiquimod-Induced Psoriasis-like Skin Inflammation Model in Mice
-
Objective: To assess the in vivo efficacy of JNJ-61803534 in a model of skin inflammation.
-
Animal Model: BALB/c mice are commonly used.
-
Procedure:
-
A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for a period of 5-7 consecutive days to induce a psoriasis-like phenotype.
-
JNJ-61803534 is administered orally (p.o.) once or twice daily. Dosing typically starts concurrently with the imiquimod application. Published studies have used doses ranging from 30 to 100 mg/kg.
-
A vehicle control group (receiving the formulation without JNJ-61803534) and a naive (untreated) group should be included.
-
-
Endpoints:
-
Clinical Scoring: Skin inflammation is assessed daily using a scoring system for erythema (redness), scaling, and thickness. The cumulative score (sum of individual scores) is used as a primary endpoint.
-
Histopathology: At the end of the study, skin samples are collected for histological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis: Skin tissue can be analyzed by qPCR to measure the expression of RORγt-regulated genes such as Il17a, Il17f, and Il22.
-
Mandatory Visualizations
Signaling Pathway
Caption: JNJ-61803534 inhibits RORγt-mediated transcription of pro-inflammatory cytokines.
Experimental Workflow
Caption: General workflow for preclinical assessment of a research compound like JNJ-61803534.
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected results with JNJ-61803534.
Navigating Lot-to-Lot Variability of Novel Research Compounds: A Technical Support Guide
For researchers and drug development professionals working with investigational compounds such as JNJ-3534, ensuring experimental reproducibility is paramount. A significant challenge in this endeavor is the inherent lot-to-lot variability of synthesized chemical entities. This technical support center provides a comprehensive guide to understanding, troubleshooting, and managing this variability to ensure the integrity and consistency of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for a research compound like this compound?
Q2: What are the potential sources of lot-to-lot variability?
A2: Sources of variability in chemical synthesis are numerous and can include:
-
Starting Materials: Differences in the purity or source of raw materials.
-
Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction time.
-
Purification Processes: Variations in chromatography, crystallization, or filtration steps.
-
Solvents: Differences in solvent grade or the presence of residual solvents.
-
Storage and Handling: Exposure to light, temperature fluctuations, or moisture during storage and handling.
Q3: How can I proactively manage potential lot-to-lot variability when receiving a new batch of this compound?
A3: A systematic approach to qualifying each new lot is crucial. This involves establishing a set of standardized quality control (QC) experiments to compare the new lot against a previously characterized reference lot. This process, often referred to as a "bridging study," is essential for ensuring continuity in your research. It is important for laboratories to have procedures in place to quantify any inaccuracy and determine if the variation is acceptable.[1]
Troubleshooting Guide: Inconsistent Experimental Results
Unexpected or inconsistent results are a common frustration in experimental biology. Before questioning the biological hypothesis, it is essential to rule out technical variability, including that arising from the compound itself.
Issue: A new lot of this compound shows significantly lower (or higher) potency in our in vitro assay compared to the previous lot.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Compound Concentration | Verify stock solution concentration. | Use a secondary method (e.g., UV-Vis spectroscopy, if a molar extinction coefficient is known) to confirm the concentration of the new stock solution. Prepare fresh dilutions. |
| Compound Degradation | Assess compound stability. | Analyze the new lot and a stored sample of the old lot by HPLC or LC-MS to check for degradation products. Review storage conditions. |
| Presence of Impurities | Evaluate the purity profile. | Request the Certificate of Analysis (CoA) for the new lot and compare it to the previous one. If not available, perform high-resolution LC-MS to identify potential impurities that might interfere with the assay. |
| Different Salt Form or Solvate | Confirm the solid-state form. | Consult the supplier's documentation for information on the salt form and solvation state. If necessary, analytical techniques like X-ray powder diffraction (XRPD) or thermogravimetric analysis (TGA) can be used for characterization. |
Issue: We are observing unexpected off-target effects or cellular toxicity with the new lot of this compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Presence of a Biologically Active Impurity | Comprehensive impurity analysis. | Utilize high-sensitivity LC-MS/MS to detect and identify trace impurities that may have their own biological activity. |
| Different Isomeric Ratio | Chiral separation and analysis. | If this compound has stereoisomers, perform chiral chromatography to determine the enantiomeric or diastereomeric ratio and compare it to the reference lot. |
| Residual Solvents | Check for residual solvents. | The CoA should list residual solvents. If high levels of a potentially toxic solvent are suspected, Gas Chromatography (GC) analysis can be performed. |
Recommended Quality Control (QC) Protocols for New Lots
To ensure consistency, it is highly recommended to perform a standardized set of QC experiments on every new lot of a critical research compound like this compound.
Table 1: Recommended QC Experiments for this compound Lot Qualification
| Parameter | Methodology | Acceptance Criteria |
| Identity | 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS) | Spectra must be consistent with the proposed structure of this compound and match the reference lot. |
| Purity | HPLC-UV (e.g., at 254 nm) | Purity should be ≥98% (or as specified by the project requirements). The impurity profile should be comparable to the reference lot. |
| Biological Activity | Standardized in vitro functional assay (e.g., IC50 determination) | The measured potency (e.g., IC50 or EC50) should be within a pre-defined range (e.g., ± 2-fold) of the reference lot. |
| Solubility | Kinetic or thermodynamic solubility assay in relevant buffer/media | Solubility should be consistent with the reference lot to ensure comparable bioavailability in cell-based assays. |
Experimental Protocol: HPLC Purity Assessment
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the new lot of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a similar stock solution of the reference lot.
-
Prepare a series of dilutions for linearity assessment if quantitative analysis of impurities is required.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the chromatograms of the new lot and the reference lot, paying close attention to the number and relative abundance of impurity peaks.
-
Visualizing Workflows and Pathways
Logical Troubleshooting Workflow for Inconsistent Biological Data
Caption: Troubleshooting workflow for inconsistent experimental results.
General Quality Control Workflow for a New Compound Lot
Caption: Standard quality control workflow for a new research compound lot.
This guide provides a foundational framework for addressing the common challenges associated with lot-to-lot variability of novel research compounds. By implementing a rigorous and systematic approach to quality control, researchers can significantly enhance the reliability and reproducibility of their scientific findings. Johnson & Johnson is committed to high standards of quality and compliance in its products and encourages open communication with its scientific collaborators.[4][5]
References
Validation & Comparative
A Comparative Analysis of JNJ-3534 and Other RORγt Inhibitors for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
The Retinoid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its central role in the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1] These cells are key drivers of pathology in conditions like psoriasis, psoriatic arthritis, and ankylosing spondylitis through their production of cytokines such as IL-17A, IL-17F, and IL-22.[1][2] Consequently, the development of small molecule inhibitors targeting RORγt has been an area of intense focus for pharmaceutical research.
This guide provides a comparative overview of JNJ-61803534 (also referred to as JNJ-3534), a potent RORγt inverse agonist, and other notable RORγt inhibitors that have entered clinical development. We present key performance data, detailed experimental methodologies for common evaluation assays, and a visualization of the targeted signaling pathway to support researchers in the field.
Performance Comparison of RORγt Inhibitors
The following table summarizes key quantitative data for this compound and a selection of other RORγt inhibitors. Potency is a critical measure, often expressed as the half-maximal inhibitory concentration (IC50) in various assays, which indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%. Selectivity against related nuclear receptor isoforms, such as RORα and RORβ, is also crucial to minimize off-target effects.
| Compound Name | Alternate Names | Mechanism of Action | RORγt Potency (IC50/Ki) | Cellular Potency (IC50) | Selectivity Profile | Clinical Status (Last Reported) |
| JNJ-61803534 | This compound | Inverse Agonist | 9.6 nM (Reporter Assay)[3] | Inhibits IL-17A, IL-17F, IL-22 in hCD4+ T cells[3] | Selective vs. RORα and RORβ[4] | Phase 1 (Terminated due to preclinical toxicity)[2] |
| Izumerogant | IMU-935 | Inverse Agonist | 24 nM[5] | 2-5 nM (IL-17F/A inhibition, hPBMCs)[5][6] | Selective; does not affect thymocyte maturation | Phase 1b (Did not show desired activity vs. placebo)[7] |
| Vimirogant | VTP-43742 | Inhibitor/Blocker | 17 nM (IC50); 3.5 nM (Ki)[8] | 18 nM (IL-17A, hPBMCs); 57 nM (IL-17A, mouse splenocytes)[8] | >1000-fold selective vs. RORα and RORβ[8] | Phase 2 (Terminated due to liver toxicity)[9] |
| GSK2981278 | - | Inverse Agonist | Potent RORγ inverse agonist[10] | 3.2 nM (IL-17A/IL-22 inhibition, Th17 skewing)[11] | Selective for RORγ over RORα[12] | Phase 2 (Topical formulation)[10] |
| Cedirogant | BI 730357, Bevurogant | Antagonist | - | 140 nM (IL-17, human whole blood); 43 nM (IL-22, hPBMCs)[13] | Minimal cross-reactivity with other nuclear receptors[13] | Phase 2 (Discontinued due to limited efficacy) |
| AUR-101 | - | Inverse Agonist | Potent inverse agonist[14] | Demonstrated IL-17A inhibition in whole blood from psoriasis patients[15] | High selectivity across other ROR isoforms and nuclear hormone receptors[15] | Phase 1[15] |
RORγt Signaling Pathway in Th17 Differentiation
The diagram below illustrates the pivotal role of RORγt in the Th17 signaling cascade. Upon stimulation with cytokines like IL-6 and TGF-β, naïve T cells upregulate RORγt. This transcription factor then drives the expression of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which are central to the pathogenesis of various autoimmune diseases. RORγt inhibitors act by binding to the receptor and preventing this transcriptional activation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. imavita.com [imavita.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. rjptonline.org [rjptonline.org]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ptglab.com [ptglab.com]
- 15. frontierspartnerships.org [frontierspartnerships.org]
A Comparative Analysis of JNJ-61803534 and VTP-43742: Efficacy in Preclinical and Clinical Settings
An objective guide for researchers, scientists, and drug development professionals on the performance of two prominent RORγt inhibitors, JNJ-61803534 and VTP-43742. This report details their mechanism of action, summarizes key experimental data, and provides an in-depth look at the methodologies employed in their evaluation.
JNJ-61803534 and VTP-43742 have emerged as significant small molecule inhibitors targeting the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a master transcriptional regulator pivotal for the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] The IL-23/IL-17 axis is a well-validated therapeutic target in a variety of autoimmune and inflammatory diseases.[1][2] Both JNJ-61803534, a RORγt inverse agonist, and VTP-43742, a RORγt inhibitor, have been investigated for their potential to modulate this pathway and ameliorate diseases such as psoriasis and rheumatoid arthritis. This guide provides a comparative overview of their efficacy based on available preclinical and clinical data.
Mechanism of Action and Signaling Pathway
Both JNJ-61803534 and VTP-43742 exert their effects by inhibiting the transcriptional activity of RORγt. This inhibition leads to a downstream reduction in the production of IL-17A, IL-17F, and other pro-inflammatory cytokines by Th17 cells. The RORγt signaling pathway is a critical component of the adaptive immune system's response, and its dysregulation is a key driver in many autoimmune conditions.
Comparative Efficacy Data
A direct head-to-head comparison of JNJ-61803534 and VTP-43742 in the same clinical trial has not been conducted. Therefore, this guide presents a summary of their individual efficacy data from various studies.
Preclinical Efficacy
| Compound | Animal Model | Key Findings | Citation |
| JNJ-61803534 | Collagen-Induced Arthritis (Mouse) | Dose-dependent attenuation of inflammation, achieving ~90% maximum inhibition of clinical score. | [1][2] |
| Imiquimod-Induced Psoriasis (Mouse) | Significantly inhibited disease score and dose-dependently inhibited the expression of RORγt-regulated genes (IL-17A, IL-17F, IL-22, and IL-23R). | [1][2] | |
| VTP-43742 | Experimental Autoimmune Encephalomyelitis (Mouse) | Superiority in a direct comparison to an IL-17A monoclonal antibody. | [3] |
Clinical Efficacy
| Compound | Study Phase | Indication | Dosage | Primary Endpoint | Key Efficacy Results | Citation |
| JNJ-61803534 | Phase 1 (NCT03139500) | Healthy Volunteers | Single ascending doses up to 200 mg | Safety and Tolerability | Well-tolerated. Dose-dependent inhibition of ex vivo stimulated IL-17A production. | [1][2][4] |
| VTP-43742 | Phase 2a (NCT02555709) | Moderate to Severe Psoriasis | 350 mg and 700 mg daily for 4 weeks | Psoriasis Area and Severity Index (PASI) Score Reduction | 350 mg: 24% reduction in PASI score relative to placebo. 700 mg: 30% placebo-adjusted PASI score reduction. | [3][5][6] |
It is important to note that the development of both JNJ-61803534 and VTP-43742 was terminated. The development of JNJ-61803534 was halted due to findings in a rabbit embryo-fetal study.[7] For VTP-43742, reversible transaminase elevations were observed in the 700 mg dose group during the Phase 2a trial.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of JNJ-61803534 and VTP-43742.
Preclinical Models
Collagen-Induced Arthritis (CIA) in Mice (for JNJ-61803534)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Animals: DBA/1J mice are commonly used due to their susceptibility to CIA.[8]
-
Induction:
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
Mice are immunized with an intradermal injection of the emulsion at the base of the tail.[9]
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.[8]
-
-
Assessment: The severity of arthritis is typically scored based on the degree of erythema and edema in the paws.[9]
Imiquimod-Induced Psoriasis in Mice (for JNJ-61803534)
This model mimics the inflammatory skin condition of psoriasis.
-
Animals: C57BL/6 mice are often used.[10]
-
Induction: A daily topical application of imiquimod cream (5%) is administered to the shaved back and/or ear of the mice for a period of 5 to 7 days.[10][11][12]
-
Assessment: The severity of the psoriatic-like lesions is evaluated using a modified Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.[11][12]
Experimental Autoimmune Encephalomyelitis (EAE) in Mice (for VTP-43742)
EAE is the most commonly used animal model for multiple sclerosis.
-
Animals: C57BL/6 mice are frequently used.
-
Induction:
-
Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[13]
-
Pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of immune cells into the central nervous system.[13]
-
-
Assessment: Clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, are scored daily.
Clinical Trial Design
VTP-43742 Phase 2a Study in Psoriasis (NCT02555709)
This study was designed to evaluate the efficacy, safety, and tolerability of VTP-43742 in patients with moderate to severe psoriasis.[5]
-
Design: A randomized, double-blind, placebo-controlled, multi-center study.[5]
-
Participants: Patients with moderate to severe chronic plaque-type psoriasis.[5]
-
Intervention: Patients were randomized to receive one of two doses of VTP-43742 (350 mg or 700 mg) or a placebo, administered orally once daily for four weeks.[3]
-
Primary Outcome Measures: The primary endpoint was the percentage change in the Psoriasis Area and Severity Index (PASI) score from baseline to week 4.[3]
-
Secondary Outcome Measures: Included assessments of safety, tolerability, pharmacokinetics, and pharmacodynamics.
Conclusion
Both JNJ-61803534 and VTP-43742 have demonstrated the potential of RORγt inhibition as a therapeutic strategy for autoimmune diseases. Preclinical studies showed significant efficacy for both compounds in relevant animal models. The Phase 2a trial of VTP-43742 provided clinical proof-of-concept for this mechanism in psoriasis. However, the development of both molecules was discontinued due to safety concerns, highlighting the challenges in developing safe and effective small molecule inhibitors of nuclear hormone receptors. The data and protocols presented in this guide offer valuable insights for researchers and drug developers working on the next generation of RORγt inhibitors and other therapies for autoimmune and inflammatory diseases.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 13. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
A Comparative Guide: JNJ-77242113 Versus Biologics Targeting the IL-23/IL-17 Axis in Plaque Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational oral peptide JNJ-77242113 against established biologic therapies targeting the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) axis for the treatment of moderate-to-severe plaque psoriasis. The information is compiled from publicly available clinical trial data and scientific literature to aid in research and development efforts.
Mechanism of Action: A Tale of Two Approaches
The therapies discussed herein modulate the IL-23/IL-17 signaling pathway, a critical driver in the pathogenesis of psoriasis. However, they employ distinct mechanisms of action.
JNJ-77242113 (Icotrokinra) is a first-in-class oral peptide that selectively binds to and blocks the IL-23 receptor.[1][2][3][4][5][6][7] This upstream inhibition prevents the signaling cascade that leads to the differentiation and activation of Th17 cells, thereby reducing the production of pro-inflammatory cytokines, including IL-17.
Biologics Targeting the IL-23/IL-17 Axis are monoclonal antibodies administered via injection. They can be categorized as follows:
-
IL-23 Inhibitors: These biologics, including guselkumab , tildrakizumab , and risankizumab , specifically target the p19 subunit of the IL-23 cytokine, preventing it from binding to its receptor.[8][9][10][11][12][13][14][15][16][17][18][19][20]
-
IL-17 Inhibitors: This class includes:
-
Ixekizumab and secukinumab , which directly bind to and neutralize the IL-17A cytokine.[21][22][23][24][25][26][27][28]
-
Brodalumab , which targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members (IL-17A, IL-17F, IL-17A/F heterodimer, and IL-17E).[29][30][31][32][33]
-
Signaling Pathway Overview
The following diagram illustrates the points of intervention for JNJ-77242113 and the various biologic classes within the IL-23/IL-17 signaling pathway.
Performance Data: A Comparative Analysis
The following tables summarize the primary efficacy endpoints from pivotal clinical trials for JNJ-77242113 and the comparator biologics. It is important to note that these are not head-to-head comparisons, and patient populations and study designs may vary.
Table 1: Efficacy of JNJ-77242113 in Moderate-to-Severe Plaque Psoriasis (FRONTIER 1 & 2 Trials)
| Endpoint | 25 mg QD | 25 mg BID | 50 mg QD | 100 mg QD | 100 mg BID | Placebo |
| PASI 75 (Week 16) [34] | 37.2% | 51.2% | 58.1% | 65.1% | 78.6% | 9.3% |
| PASI 90 (Week 16) [13] | - | - | - | 49.6% | - | 4.4% |
| IGA 0/1 (Week 16) [13] | - | - | - | 64.7% | - | 8.3% |
| PASI 75 (Week 52) [35] | 76% (100mg BID) | - | - | - | - | - |
| PASI 90 (Week 52) [35] | 64% (100mg BID) | - | - | - | - | - |
| PASI 100 (Week 52) [35] | 40% (100mg BID) | - | - | - | - | - |
| IGA 0/1 (Week 52) [35] | 74% (100mg BID) | - | - | - | - | - |
QD: Once daily, BID: Twice daily
Table 2: Efficacy of IL-23 Inhibitors in Moderate-to-Severe Plaque Psoriasis
| Drug (Trial) | PASI 75 (Week 12/16) | PASI 90 (Week 12/16) | PASI 100 (Week 16) | IGA 0/1 (Week 12/16) |
| Guselkumab (VOYAGE 1)[9][36] | 85.1% (Wk 16) | 73.3% (Wk 16) | 37.4% (Wk 16) | 85.1% (Wk 16) |
| Guselkumab (VOYAGE 2)[37] | - | 70.0% (Wk 16) | - | 84.1% (Wk 16) |
| Tildrakizumab (reSURFACE 1)[22][38] | 64% (100mg, Wk 12) | - | - | 59% (100mg, Wk 12) |
| Risankizumab (UltIMMa-1)[8][14] | - | 75.3% (Wk 16) | 35.9% (Wk 16) | 87.8% (Wk 16) |
| Risankizumab (UltIMMa-2)[8][14] | - | 74.8% (Wk 16) | 50.7% (Wk 16) | 83.7% (Wk 16) |
Table 3: Efficacy of IL-17 Inhibitors in Moderate-to-Severe Plaque Psoriasis
| Drug (Trial) | PASI 75 (Week 12) | PASI 90 (Week 12) | PASI 100 (Week 12) | IGA 0/1 (Week 12) |
| Ixekizumab (UNCOVER-1)[39][17] | 89.1% (Q2W) | 70.9% (Q2W) | 35.3% (Q2W) | 81.8% (Q2W) |
| Secukinumab (ERASURE)[24][25] | 81.6% (300mg) | 59.2% (300mg) | 24.1% (300mg) | 65.3% (300mg) |
| Brodalumab (AMAGINE-1)[40] | 83% (210mg) | 69% (210mg) | 44% (210mg) | 76% (210mg) |
Q2W: Every 2 weeks
Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited.
JNJ-77242113: FRONTIER 1 Trial Protocol[12][41][42]
-
Official Title: A Phase 2b Multicenter, Randomized, Placebo-controlled, Dose-ranging Study to Evaluate the Efficacy and Safety of JNJ-77242113 for the Treatment of Moderate-to-Severe Plaque Psoriasis.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: Adults with moderate-to-severe plaque psoriasis.
-
Intervention: Participants were randomized to receive one of five different oral dosing regimens of JNJ-77242113 or a placebo daily.
-
Duration: A screening phase of up to 4 weeks, a 16-week treatment phase, and a 4-week safety follow-up.
-
Primary Endpoint: To evaluate the dose-response of JNJ-77242113 in efficacy at Week 16.
-
Key Assessments: Psoriasis Area and Severity Index (PASI), Investigator's Global Assessment (IGA), physical exams, questionnaires, and blood samples.
Guselkumab: VOYAGE 1 Trial Protocol[3][31][36][38]
-
Official Title: A Phase 3, Multicenter, Randomized, Double-blind, Placebo and Active Comparator-controlled Study Evaluating the Efficacy and Safety of Guselkumab in the Treatment of Subjects With Moderate to Severe Plaque-type Psoriasis.
-
Study Design: A randomized, double-blind, placebo- and active comparator-controlled study.
-
Participants: Adults with moderate to severe plaque-type psoriasis.
-
Intervention: Participants were randomized (2:1:2) to receive guselkumab 100 mg, placebo (crossover to guselkumab at Week 16), or adalimumab.
-
Duration: Approximately 268 weeks, including a 4-week screening period.
-
Primary Endpoints: IGA Score of 0 or 1 and PASI 90 Response at Week 16.
-
Key Assessments: IGA, PASI, safety monitoring throughout the study.
Tildrakizumab: reSURFACE 1 Trial Protocol[4][35][39][40][43]
-
Official Title: A Study to Evaluate the Efficacy and Safety of Subcutaneous MK-3222, Followed by an Optional Long-Term Safety Extension Study, in Participants With Moderate-to-Severe Chronic Plaque Psoriasis.
-
Study Design: A multicenter, double-blind, randomized, parallel-group, placebo-controlled trial.
-
Participants: Adults with moderate-to-severe chronic plaque psoriasis.
-
Intervention: Participants were randomized to receive tildrakizumab 100 mg, tildrakizumab 200 mg, or placebo at Weeks 0, 4, and 16. Placebo patients crossed over to tildrakizumab at Week 12.
-
Primary Endpoints: Percentage of patients achieving PASI 75 and a PGA score of 0 or 1 with a >2-point reduction from baseline at 12 weeks.
Risankizumab: UltIMMa-1 Trial Protocol[20][21][27][42][44]
-
Official Title: BI 655066 (Risankizumab) Compared to Placebo and Active Comparator (Ustekinumab) in Patients With Moderate to Severe Chronic Plaque Psoriasis.
-
Study Design: A replicate phase 3, randomized, double-blind, placebo-controlled and active comparator-controlled trial.
-
Participants: Adults with moderate-to-severe chronic plaque psoriasis.
-
Intervention: Patients were randomized (3:1:1) to receive risankizumab 150 mg, ustekinumab (weight-based), or placebo.
-
Duration: A 16-week double-blind treatment period (Part A) followed by a period up to 52 weeks (Part B).
-
Co-primary Endpoints: Proportions of patients achieving PASI 90 and an sPGA score of 0 or 1 at week 16.
Ixekizumab: UNCOVER-1 Trial Protocol[19][29][33][45]
-
Official Title: A Phase 3 Study in Participants With Moderate to Severe Psoriasis.
-
Study Design: A prospective, double-blind, multicenter, placebo-controlled trial.
-
Participants: Adults with moderate-to-severe plaque psoriasis.
-
Intervention: Patients were randomized (1:1:1) to receive 80 mg ixekizumab every two weeks (Q2W), 80 mg ixekizumab every four weeks (Q4W), or placebo, following a 160 mg starting dose.
-
Co-primary Endpoints at 12 weeks: PASI 75 and sPGA of 0 or 1.
Secukinumab: ERASURE Trial Protocol[22][30][34][46][47]
-
Official Title: Efficacy and Safety of Subcutaneous Secukinumab for Moderate to Severe Chronic Plaque-type Psoriasis for up to 1 Year.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group phase III study.
-
Participants: Adults with moderate-to-severe plaque psoriasis.
-
Intervention: Patients were randomized to receive subcutaneous secukinumab at a dose of 300 mg or 150 mg, or placebo.
-
Duration: 52 weeks.
-
Co-primary Endpoints at Week 12: PASI 75 and a score of 0 or 1 on a 5-point modified IGA.
Brodalumab: AMAGINE-1 Trial Protocol[1][6][11][13][43][48]
-
Official Title: Efficacy, Safety, and Withdrawal and Retreatment With Brodalumab in Moderate to Severe Plaque Psoriasis Subjects.
-
Study Design: A phase III, double-blind, placebo-controlled study with a 12-week induction phase followed by a withdrawal and retreatment period.
-
Participants: Adults with moderate-to-severe plaque psoriasis.
-
Intervention: Patients were randomized to brodalumab (140 mg or 210 mg) or placebo every 2 weeks.
-
Co-primary Endpoints at Week 12: Percentage of patients achieving PASI 75 and sPGA success (score of 0 or 1).
Experimental Workflow Visualization
The following diagram provides a generalized workflow for a typical pivotal clinical trial in psoriasis, from screening to the primary endpoint analysis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ajmc.com [ajmc.com]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. IL-17 and IL-23 Inhibitors Have the Fastest Time to Meaningful Clinical Response for Plaque Psoriasis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. dermnetnz.org [dermnetnz.org]
- 13. hcplive.com [hcplive.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AB0532 MAINTENANCE OF RESPONSE THROUGH 5 YEARS OF CONTINUOUS GUSELKUMAB TREATMENT: RESULTS FROM THE PHASE-3 VOYAGE 1 TRIAL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 17. Efficacy and Safety of Ixekizumab Through 5 Years in Moderate-to-Severe Psoriasis: Long-Term Results from the UNCOVER-1 and UNCOVER-2 Phase-3 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news.abbvie.com [news.abbvie.com]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Head-to-head trials of systemic psoriasis therapies: A systematic review of study design and maximum acceptable treatment differences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing the relative efficacy of interleukin-17 and interleukin-23 targeted treatments for moderate-to-severe plaque psoriasis: A systematic review and network meta-analysis of PASI response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medcentral.com [medcentral.com]
- 24. Head-to-head trials of systemic psoriasis therapies: a systematic review of study design and maximum acceptable treatment differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2024.sci-hub.ru [2024.sci-hub.ru]
- 26. researchgate.net [researchgate.net]
- 27. arpi.unipi.it [arpi.unipi.it]
- 28. Secukinumab: Review of Clinical Evidence from the Pivotal Studies ERASURE, FIXTURE, and CLEAR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. academic.oup.com [academic.oup.com]
- 31. dermnetnz.org [dermnetnz.org]
- 32. dermnetnz.org [dermnetnz.org]
- 33. Long‐term efficacy and safety of tildrakizumab for moderate‐to‐severe psoriasis: pooled analyses of two randomized phase III clinical trials (reSURFACE 1 and reSURFACE 2) through 148 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 34. hcplive.com [hcplive.com]
- 35. researchgate.net [researchgate.net]
- 36. Efficacy and safety of guselkumab, an anti-interleukin-23 monoclonal antibody, compared with adalimumab for the continuous treatment of patients with moderate to severe psoriasis: Results from the phase III, double-blinded, placebo- and active comparator-controlled VOYAGE 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. FRONTIER-2: A phase 2b, long-term extension, dose-ranging study of oral JNJ-77242113 for the treatment of moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. emjreviews.com [emjreviews.com]
- 40. sinclairdermatology.com.au [sinclairdermatology.com.au]
JNJ-61803534 Demonstrates High Selectivity for RORγt Over Other ROR Isoforms
For Immediate Release
SAN DIEGO, CA – Preclinical data on JNJ-61803534 (also known as JNJ-3534), a potent, orally available retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist, reveals a high degree of selectivity for its target, RORγt, over the closely related isoforms RORα and RORβ. This selectivity is a critical attribute for therapeutic candidates targeting the IL-23/IL-17 pathway, which is implicated in a variety of autoimmune and inflammatory diseases.
JNJ-61803534 was developed to inhibit the transcriptional activity of RORγt, a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17A.[1][2] The compound has been shown to be a potent RORγt inverse agonist, effectively inhibiting RORγt-driven transcription.[1]
Comparative Selectivity Profile
The selectivity of JNJ-61803534 was rigorously evaluated using a 1-hybrid reporter assay in HEK-293T cells. This assay measures the ability of the compound to inhibit the transcriptional activity of the specific ROR isoforms. The results, summarized in the table below, demonstrate that JNJ-61803534 is significantly more potent against RORγt compared to RORα and RORβ.
| Compound | RORγt IC50 (nM) | RORα IC50 (µM) | RORβ IC50 (µM) |
| JNJ-61803534 | 9.6 ± 6 | > 2 | > 2 |
| Table 1: In vitro activity of JNJ-61803534 against RORγt, RORα, and RORβ in a 1-hybrid reporter assay. Data presented as mean ± standard deviation.[1] |
The data clearly indicates that while JNJ-61803534 potently inhibits RORγt with a mean IC50 of 9.6 nM, its activity against RORα and RORβ is negligible, with IC50 values greater than 2 µM.[1] This represents a selectivity of over 200-fold for RORγt.
ROR Isoform Selectivity and Signaling
The high selectivity of JNJ-61803534 for RORγt is crucial. RORα, RORβ, and RORγt, while belonging to the same nuclear receptor subfamily, have distinct expression patterns and biological functions.[3] RORγt is primarily expressed in immune cells and is a key regulator of Th17 cell differentiation.[4][5][6] In contrast, RORα is widely expressed and involved in metabolic regulation, while RORβ expression is more restricted to the central nervous system.[3] Non-selective inhibition of these isoforms could lead to undesirable off-target effects.
Experimental Protocol: 1-Hybrid Reporter Assay
The selectivity of JNJ-61803534 was determined using a well-established 1-hybrid reporter assay. The following provides a detailed methodology for this key experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-61803534 against RORγt, RORα, and RORβ.
Cell Line: Human Embryonic Kidney (HEK-293T) cells.
Materials:
-
HEK-293T cells
-
Expression vectors encoding the GAL4 DNA binding domain fused to the ligand-binding domain of human RORγt, RORα, or RORβ.
-
A reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
Transfection reagent.
-
JNJ-61803534, serially diluted.
-
Cell culture medium and reagents.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Culture: HEK-293T cells are cultured under standard conditions.
-
Transfection: Cells are co-transfected with the respective GAL4-ROR fusion construct and the GAL4 UAS-luciferase reporter vector.
-
Compound Incubation: Following transfection, the cells are incubated with serial dilutions of JNJ-61803534 (starting at a high concentration, e.g., 2 µM, with three-fold dilutions) or vehicle control. The incubation is typically carried out overnight.
-
Luciferase Assay: After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The luciferase signals are normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
The high selectivity of JNJ-61803534 for RORγt over RORα and RORβ, as demonstrated by robust in vitro data, underscores its potential as a targeted therapy for autoimmune diseases. By specifically inhibiting the master regulator of the Th17 pathway, JNJ-61803534 offers a promising approach to modulating the inflammatory cascade while minimizing the risk of off-target effects associated with less selective compounds. These findings supported the progression of JNJ-61803534 into further preclinical and clinical development.[1] Although the development of this specific compound was terminated due to findings in preclinical toxicology studies, the data generated provides a valuable benchmark for the development of future selective RORγt inhibitors.[1]
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
A Head-to-Head Showdown: JNJ-77242113 (Icotrokinra) vs. a New Wave of Oral Investigational Drugs for Immune-Mediated Diseases
For researchers, scientists, and drug development professionals, the landscape of oral therapies for immune-mediated diseases is undergoing a significant transformation. This guide provides a detailed, data-driven comparison of the investigational oral peptide JNJ-77242113 (icotrokinra), a selective IL-23 receptor antagonist, with other key investigational oral agents, including the TYK2 inhibitor deucravacitinib and other emerging competitors.
This comprehensive analysis delves into the mechanisms of action, preclinical and clinical efficacy, safety profiles, and the experimental protocols that underpin the data, offering a valuable resource for evaluating the next generation of oral treatments for conditions such as psoriasis and inflammatory bowel disease.
Executive Summary
JNJ-77242113 (icotrokinra) is a first-in-class oral peptide that selectively blocks the IL-23 receptor, a key driver of inflammation in several immune-mediated diseases.[1][2][3] Clinical trial data has demonstrated its potential to rival the efficacy of injectable biologics with the convenience of an oral administration.[4] Its primary oral competitor, deucravacitinib, is a selective TYK2 inhibitor that has also shown significant efficacy in psoriasis.[5][6] This guide will compare these two leading candidates and also provide data on other promising oral investigational drugs in the pipeline.
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of JNJ-77242113 and deucravacitinib form the basis of their therapeutic effects and potential differences in their efficacy and safety profiles.
JNJ-77242113 (Icotrokinra): Targeting the IL-23/Th17 Axis
JNJ-77242113 is designed to selectively bind to the IL-23 receptor, thereby inhibiting the downstream signaling cascade that leads to the differentiation, activation, and survival of Th17 cells.[3] These cells are a major source of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which are central to the pathogenesis of psoriasis and other inflammatory conditions.[7] By specifically targeting the IL-23 receptor, JNJ-77242113 aims to quell this inflammatory cascade at a critical upstream point.[7]
Figure 1: JNJ-77242113 (Icotrokinra) Signaling Pathway.
Deucravacitinib: Allosteric Inhibition of TYK2
Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[8] TYK2 is an intracellular signaling molecule that mediates the signaling of key cytokines involved in psoriasis pathogenesis, including IL-23, IL-12, and Type I interferons.[8][9] Unlike other Janus kinase (JAK) inhibitors that bind to the active site of the kinase, deucravacitinib binds to the regulatory pseudokinase domain of TYK2.[9] This allosteric inhibition is thought to provide greater selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially leading to a more favorable safety profile.[9]
Figure 2: Deucravacitinib Signaling Pathway.
Preclinical Data
JNJ-77242113 (Icotrokinra)
In Vitro Studies: JNJ-77242113 demonstrated potent and selective inhibition of the IL-23 receptor in human cells.[6]
| Assay | Metric | Result |
| IL-23 Receptor Binding | KD | 7.1 pM[6] |
| IL-23-induced pSTAT3 signaling | IC50 | 5.6 pM[6] |
| IL-23-induced IFNγ production (NK cells) | IC50 | 18.4 pM[6] |
| IL-23-induced IFNγ production (Healthy donor blood) | IC50 | 11 pM[6] |
| IL-23-induced IFNγ production (Psoriasis patient blood) | IC50 | 9 pM[6] |
In Vivo Studies: In animal models, orally administered JNJ-77242113 showed significant efficacy in reducing inflammation.
-
Rat TNBS-induced Colitis Model: Oral administration of JNJ-77242113 at doses ≥ 0.3 mg/kg/day attenuated disease parameters, including reducing body weight loss and colon weight/length ratio.[5][6][8]
-
Rat IL-23-induced Skin Inflammation Model: JNJ-77242113 inhibited IL-23-induced skin thickening and the gene expression of IL-17A, IL-17F, and IL-22.[6][7]
Deucravacitinib
In Vitro Studies: Deucravacitinib demonstrated high selectivity for TYK2 over other JAK family members in in vitro kinase assays.[9][10]
| Kinase | Selectivity vs. TYK2 |
| JAK1 | >100-fold[9] |
| JAK2 | >2000-fold[9] |
| JAK3 | >100-fold[9] |
In Vivo Studies: In preclinical models of psoriasis, deucravacitinib demonstrated efficacy in reducing skin inflammation.
-
Imiquimod-induced Psoriasis-like Skin Inflammation in Mice: Deucravacitinib reduced ear thickening and inflammatory cell infiltration.[11]
-
IL-23-induced Psoriasis-like Skin Inflammation in Mice: Deucravacitinib inhibited epidermal hyperplasia and the expression of pro-inflammatory cytokines.[11]
Clinical Trial Data: Head-to-Head Comparison in Psoriasis
The most direct comparisons between JNJ-77242113 and deucravacitinib come from the ICONIC-ADVANCE 1 and 2 phase 3 trials.[1][12]
Efficacy in Moderate-to-Severe Plaque Psoriasis
| Endpoint (Week 16) | JNJ-77242113 (Icotrokinra) | Deucravacitinib | Placebo |
| ICONIC-ADVANCE 1 & 2 | |||
| IGA 0/1 (Clear/Almost Clear) | ~70%[12] | Superiority demonstrated[12] | ~10%[12] |
| PASI 90 | Superiority demonstrated[12] | - | - |
| ICONIC-LEAD | |||
| IGA 0/1 | 65%[4] | N/A | 8%[4] |
| PASI 90 | 50%[4] | N/A | 4%[4] |
| POETYK PSO-1 | |||
| PASI 75 | N/A | 58.4%[13] | 12.7%[13] |
| sPGA 0/1 | N/A | 53.6%[13] | 7.2%[13] |
Safety and Tolerability
In the ICONIC-ADVANCE trials, JNJ-77242113 demonstrated a similar rate of adverse events to placebo and a numerically lower rate than deucravacitinib, primarily due to fewer infections.[1][12] In the ICONIC-LEAD trial, similar proportions of patients in the icotrokinra and placebo groups experienced at least one adverse event (49% in each group).[4] The most common adverse events with icotrokinra were nasopharyngitis and upper respiratory tract infection.[4]
For deucravacitinib, the most common adverse events reported in the POETYK PSO trials included nasopharyngitis, upper respiratory tract infection, headache, and diarrhea.[13]
Other Investigational Oral Drugs
A number of other oral investigational drugs are in various stages of development for immune-mediated diseases, primarily targeting the TYK2 pathway.
| Drug | Mechanism of Action | Developer | Phase of Development (Psoriasis) | Key Efficacy Data (Phase 2) |
| TAK-279 (Zasocitinib) | Selective allosteric TYK2 inhibitor | Takeda | Phase 3[1][14] | PASI 75: 68% (15mg), 67% (30mg) at 12 weeks[14] |
| ESK-001 | Selective allosteric TYK2 inhibitor | Alumis | Phase 3[15][16] | PASI 75: 64% (40mg BID) at 12 weeks[15] |
| Ropsidacitimab (JNJ-75325220) | JAK inhibitor | Johnson & Johnson | Phase 2 | Data not yet publicly available |
| VIB2733 | IL-17 receptor A antagonist | Viela Bio | Preclinical | Data not yet publicly available |
Experimental Protocols
JNJ-77242113 (Icotrokinra) - Preclinical
Rat Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model [5][13][17][18]
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Induction of Colitis: Intra-rectal administration of TNBS dissolved in ethanol. A typical protocol involves a single administration of TNBS (e.g., 10-30 mg in 0.25-0.5 mL of 50% ethanol) via a catheter inserted into the colon.
-
Treatment: JNJ-77242113 is administered orally, typically starting before or at the time of colitis induction and continuing for a defined period (e.g., 7-14 days).
-
Efficacy Assessment:
-
Clinical Scoring: Daily monitoring of body weight, stool consistency, and presence of blood in the stool.
-
Macroscopic Assessment: At the end of the study, the colon is excised, and the extent of mucosal damage, ulceration, and inflammation is scored. Colon length and weight are also measured.
-
Histological Analysis: Colon tissue sections are stained (e.g., with H&E) and examined for inflammatory cell infiltration, epithelial damage, and architectural changes.
-
Biochemical Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.
-
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. researchgate.net [researchgate.net]
- 3. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [prnewswire.com]
- 4. PsO Pipeline Watch: Alumis Inc.’s Oral TYK2 inhibitor, ESK-001, Boasts High Clearance Rates at One Year; Q & A With Dr.Andrew Blauvelt - The Dermatology Digest [thedermdigest.com]
- 5. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. TYK2 Pipeline Watch: Oral ESK-001 Improves Psoriasis in Phase 2 OLE Study - The Dermatology Digest [thedermdigest.com]
- 13. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly selective, allosteric inhibition of TYK2 with oral ESK-001 in patients with moderate-to-severe plaque psoriasis: Results from STRIDE, a 12-week, randomized, double-blinded, placebo-controlled, dose-ranging phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. takeda.com [takeda.com]
- 17. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
Efficacy of JNJ-3534 in Models Resistant to Other Therapies: An Overview of Available Data
A search for publicly available data on the efficacy of JNJ-3534 in cancer models resistant to other therapies did not yield any specific results. The identifier "this compound" appears to be outdated or incorrect. However, research has identified two related Janssen compounds, JNJ-61803534 and JNJ-77242113 (icotrokinra), which have been investigated for inflammatory diseases. This guide provides an overview of these compounds and the current understanding of their mechanisms of action in the context of their intended therapeutic areas, as well as the theoretical relevance of these pathways to oncology.
There is no direct evidence to suggest that either JNJ-61803534 or JNJ-77242113 has been evaluated in cancer models, including those resistant to other therapies. The information presented here is based on their development for autoimmune and inflammatory conditions.
JNJ-61803534: A RORγt Inverse Agonist
JNJ-61803534 is a potent and selective oral inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3][4] RORγt is a nuclear transcription factor that plays a key role in the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17.[1][2][4] The development of JNJ-61803534 was focused on the treatment of psoriasis and other autoimmune diseases.[4][5] However, its development was terminated due to findings in a preclinical safety study.[6]
Mechanism of Action
RORγt is a crucial driver of the IL-23/IL-17 inflammatory axis.[1][2] By acting as an inverse agonist, JNJ-61803534 inhibits the transcriptional activity of RORγt.[1][3] This leads to a reduction in the production of IL-17A, IL-17F, and other RORγt-regulated genes.[1][2] Preclinical studies demonstrated that JNJ-61803534 could dose-dependently attenuate inflammation in animal models of arthritis and skin inflammation.[1][2]
RORγt Inhibition in Cancer
While JNJ-61803534 itself has not been studied in cancer, the role of RORγt in oncology is an area of active research. The inhibition of RORγt has been shown to reduce protumor inflammation and decrease tumor growth in experimental lung cancer models.[7][8] This effect is believed to be mediated by the inhibition of RORγt in immune cells, leading to a decrease in pro-inflammatory cytokines.[7][8] However, the role of RORγt in tumor immunity is considered complex and potentially context-dependent.[9]
JNJ-77242113 (Icotrokinra): An Oral IL-23 Receptor Antagonist
JNJ-77242113, also known as icotrokinra, is a first-in-class, orally administered peptide designed to selectively block the interleukin-23 (IL-23) receptor.[10][11][12][13] It is currently being investigated in Phase 3 clinical trials for the treatment of moderate-to-severe plaque psoriasis and has shown promising results in maintaining skin clearance.[12][13][14][15]
Mechanism of Action
Icotrokinra binds to the IL-23 receptor with high affinity, thereby preventing the binding of IL-23 and inhibiting downstream signaling.[12][16] This blockade of the IL-23 pathway leads to reduced production of pro-inflammatory cytokines, including IL-17.[16] Clinical studies have demonstrated that icotrokinra is more effective than placebo in treating plaque psoriasis.[17]
The IL-23 Pathway in Cancer
The role of the IL-23/IL-17 axis in cancer is multifaceted. The IL-23 receptor is expressed on various immune cells and its signaling can influence the tumor microenvironment.[18] Some studies suggest that IL-23 can promote tumor growth and has been linked to carcinogenesis in certain cancers.[19] For instance, IL-23 receptor signaling has been implicated in mediating cancer dormancy and radioresistance in esophageal squamous cell carcinoma.[20] Conversely, other research indicates that IL-23 and IL-17 inhibitors may be associated with a lower risk of several types of malignancies compared to TNF inhibitors in patients with psoriasis.[21] There is no available data on the use of JNJ-77242113 in any cancer models.
Conclusion
Based on the available scientific literature and clinical trial information, there is no evidence to support the efficacy of this compound, or the related compounds JNJ-61803534 and JNJ-77242113, in cancer models, particularly those resistant to other therapies. The development and investigation of these compounds have been exclusively in the field of immunology for the treatment of autoimmune and inflammatory diseases such as psoriasis. While their molecular targets, RORγt and the IL-23 receptor, are subjects of interest in oncology research, the direct application of these specific compounds in cancer therapy has not been reported. Therefore, a comparative guide on the performance of this compound against other cancer therapies cannot be provided due to the absence of relevant experimental data. Researchers and drug development professionals should be aware that the therapeutic context for these compounds is currently limited to inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drughunter.com [drughunter.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RORγt Inhibition Reduces Protumor Inflammation and Decreases Tumor Growth in Experimental Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Johnson & Johnson seeks first icotrokinra U.S. FDA approval aiming to revolutionize treatment paradigm for adults and adolescents with plaque psoriasis [jnj.com]
- 11. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 12. Icotrokinra shows superiority to deucravacitinib in first reported head-to-head trials reinforcing promise of novel targeted oral peptide for treatment of plaque psoriasis | Johnson & Johnson [investor.jnj.com]
- 13. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [prnewswire.com]
- 14. Icotrokinra long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis [jnj.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hcplive.com [hcplive.com]
- 18. The IL-23R and Its Genetic Variants: A Hitherto Unforeseen Bridge Between the Immune System and Cancer Development [mdpi.com]
- 19. Frontiers | IL-23R is Epigenetically Regulated and Modulated by Chemotherapy in Non-Small Cell Lung Cancer [frontiersin.org]
- 20. Interleukin-23 receptor signaling mediates cancer dormancy and radioresistance in human esophageal squamous carcinoma cells via the Wnt/Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hcplive.com [hcplive.com]
Benchmarking JNJ-3534: A Comparative Analysis of RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its central role in the differentiation of pro-inflammatory Th17 cells and the production of interleukin-17 (IL-17). JNJ-3534 (also known as JNJ-61803534) is a potent, orally active RORγt inverse agonist developed to modulate this pathway.[1][2][3][4][5][6] This guide provides a comparative analysis of this compound against other well-characterized RORγt ligands, supported by experimental data to benchmark its activity.
RORγt Signaling Pathway
The RORγt signaling cascade is a key driver of Th17 cell-mediated inflammation. Upon activation, RORγt translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R. This transcriptional activation is crucial for the pro-inflammatory function of Th17 cells. Inverse agonists of RORγt, such as this compound, function by binding to the ligand-binding domain of the receptor, thereby repressing its transcriptional activity and subsequent cytokine production.
Caption: RORγt Signaling Pathway leading to IL-17 production and inflammation.
Comparative Activity of RORγt Inverse Agonists
The following table summarizes the in vitro potency of this compound in comparison to other known RORγt inverse agonists. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, which are key metrics for assessing ligand potency and binding affinity, respectively.
| Compound | IC50 (nM) | Ki (nM) | Assay Type | Reference(s) |
| This compound (JNJ-61803534) | 9.6 | - | RORγt transcription in HEK-293 T cells | [1][2][7][8] |
| VTP-43742 | 17 | 3.5 | Not Specified | [9] |
| TAK-828F | 1.9 (binding), 6.1 (reporter gene) | - | Binding Assay, Reporter Gene Assay | [10][11][12][13] |
| GSK805 | 3.98 | - | FRET Assay | [14] |
| SR2211 | ~320 | 105 | RORγ activity | [15][16][17][18][19] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of benchmarking data. Below are generalized methodologies for key assays used to characterize RORγt ligands.
RORγt Ligand Binding Assay (e.g., FRET)
Objective: To determine the binding affinity (Ki) of a test compound to the RORγt ligand-binding domain (LBD).
-
Reagents: Recombinant RORγt-LBD, a fluorescently labeled tracer ligand with known affinity for RORγt, and the test compound.
-
Procedure:
-
A constant concentration of RORγt-LBD and the tracer ligand are incubated together.
-
Increasing concentrations of the test compound are added to compete with the tracer for binding to the RORγt-LBD.
-
The fluorescence resonance energy transfer (FRET) signal, which is proportional to the amount of tracer bound to the LBD, is measured.
-
-
Data Analysis: The IC50 value is determined by plotting the FRET signal against the test compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the tracer ligand.
RORγt Reporter Gene Assay
Objective: To measure the functional activity of a test compound on RORγt-mediated transcription.
-
Cell Line: A suitable host cell line (e.g., HEK293) is co-transfected with two plasmids:
-
An expression vector for the RORγt LBD fused to a GAL4 DNA-binding domain.
-
A reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
-
Procedure:
-
Transfected cells are incubated with varying concentrations of the test compound.
-
The cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The IC50 value is determined by plotting the luciferase activity against the test compound concentration.
Cellular Assay for IL-17A Production
Objective: To assess the inhibitory effect of a test compound on IL-17A secretion from primary immune cells.
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells.
-
Procedure:
-
Cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, and TGF-β).
-
The cells are treated with a range of concentrations of the test compound.
-
After a suitable incubation period (e.g., 3-5 days), the cell culture supernatant is collected.
-
The concentration of IL-17A in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The IC50 value is calculated by plotting the IL-17A concentration against the test compound concentration.
Experimental Workflow for RORγt Inhibitor Screening
The process of identifying and characterizing novel RORγt inhibitors typically follows a multi-step workflow, from initial high-throughput screening to in-depth cellular and in vivo validation.
Caption: A typical workflow for the discovery and development of RORγt inhibitors.
Conclusion
This compound demonstrates high potency as a RORγt inverse agonist, with an IC50 value in the low nanomolar range.[1][2][7][8] This positions it favorably against other known RORγt ligands such as VTP-43742, TAK-828F, and GSK805, and shows a significant potency advantage over earlier compounds like SR2211. The provided data and experimental outlines offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel RORγt modulators. The development of this compound was unfortunately terminated due to findings in a rabbit embryo-fetal study.[3] Nevertheless, the potent and selective profile of this compound underscores the therapeutic promise of targeting the RORγt pathway for autoimmune and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-61803534|RORγt inverse agonist [dcchemicals.com]
- 3. drughunter.com [drughunter.com]
- 4. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TAK-828F | CymitQuimica [cymitquimica.com]
- 12. targetmol.cn [targetmol.cn]
- 13. TAK-828F [cnreagent.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. SR2211 | ROR | TargetMol [targetmol.com]
- 18. Identification of SR2211: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RORγ Inverse Agonist, SR2211 The RORγ Inverse Agonist, SR2211 controls the biological activity of RORγ. | 1359164-11-6 [sigmaaldrich.com]
Safety Operating Guide
Essential Safety and Handling Precautions for JNJ-77242113 (Icotrokinra)
Disclaimer: The following guidance is based on general best practices for handling potent, investigational pharmaceutical compounds in a laboratory setting. No specific Safety Data Sheet (SDS) for JNJ-77242113 (also known as Icotrokinra) was publicly available at the time of this writing. It is assumed that the user request for "JNJ-3534" contained a typographical error and refers to JNJ-77242113. Researchers must consult their institution's Environmental Health and Safety (EHS) department and perform a formal risk assessment before handling this or any other investigational drug.
JNJ-77242113 is an investigational, orally administered peptide designed to be a potent and selective antagonist of the interleukin-23 receptor.[1][2] As with any pharmacologically active substance, particularly new chemical entities with limited toxicological data, it is crucial to handle JNJ-77242113 with a high degree of caution to minimize occupational exposure.[3]
Personal Protective Equipment (PPE)
The primary methods for exposure control are engineering controls (e.g., fume hoods, isolators); PPE should be used as a critical secondary barrier.[4][5] The following table summarizes the recommended PPE for handling JNJ-77242113 in a research laboratory setting.
| Protection Type | Recommended PPE | Key Specifications and Procedures |
| Eye/Face Protection | Safety Goggles or Face Shield | Goggles should be worn for all procedures. A face shield over safety glasses is required when there is a significant risk of splashes.[6] |
| Skin Protection | Disposable, Low-Permeability Gown | Gown should be solid-front with long sleeves and tight-fitting cuffs.[7] |
| Double Gloves | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[7] Change the outer glove immediately if contaminated or torn.[7] | |
| Shoe Covers | Recommended when working in a designated potent compound handling area to prevent tracking of contaminants.[8] | |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved respirator is recommended, especially when handling the powdered form of the compound outside of a containment device.[8] Use requires a medical evaluation and fit-testing. |
Safe Handling and Operational Workflow
A systematic approach is essential for safely handling potent investigational compounds. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
All waste generated from handling JNJ-77242113 must be considered pharmaceutical waste and disposed of according to institutional and regulatory guidelines.
-
Waste Segregation: Properly segregate waste streams.[9]
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh papers, and consumables should be placed in a clearly labeled, sealed container for pharmaceutical waste.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in an approved sharps container.[10]
-
-
Disposal Procedures: All used and unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and any other applicable regulations.[11][12]
References
- 1. JNJ-77242113 - Wikipedia [en.wikipedia.org]
- 2. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. pharmtech.com [pharmtech.com]
- 5. escopharma.com [escopharma.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
